(R)-M8891
Description
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Properties
IUPAC Name |
(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGGJQVCOTYFPV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-M8891: A Technical Guide to its Mechanism of Action as a MetAP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of (R)-M8891, a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound. This guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally active, reversible, and brain-penetrant small molecule that potently and selectively inhibits Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5] The inhibition of MetAP-2 by this compound disrupts this essential cellular process, leading to the accumulation of unprocessed proteins.[2] One such substrate, methionylated elongation factor 1-alpha (Met-EF1a), serves as a reliable pharmacodynamic biomarker for target engagement.[6][7]
The primary anti-cancer effects of this compound are attributed to its potent antiangiogenic and direct antitumoral activities.[1][3] By inhibiting MetAP-2 in endothelial cells, this compound suppresses their proliferation and the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[4] Furthermore, this compound exerts direct inhibitory effects on the growth of various tumor cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and activity of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Notes |
| IC50 (MetAP-2) | Human | 54 nM[1][3][4] | |
| Ki (MetAP-2) | Human | 4.33 nM[1][3][4] | |
| IC50 (MetAP-1) | Human | >10 µM[1][4] | Demonstrates high selectivity for MetAP-2 over MetAP-1. |
| IC50 (HUVEC Proliferation) | Human | 20 nM[1] | Human Umbilical Vein Endothelial Cells. |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Outcome |
| Xenograft Model | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound targeting MetAP-2.
Experimental Workflow for HUVEC Proliferation Assay
Caption: Workflow for the HUVEC proliferation assay.
Experimental Workflow for In Vivo Matrigel Plug Angiogenesis Assay
Caption: Workflow for the in vivo Matrigel plug assay.
Experimental Protocols
Biochemical MetAP-2 Inhibition Assay
This assay determines the in vitro potency of this compound against recombinant human MetAP-2.
-
Enzyme: Recombinant human MetAP-2.
-
Substrate: A fluorogenic MetAP-2 substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ala-Gly-Met-Pro-Lys(2,4-dinitrophenyl)-OH).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Tween-20.
-
Procedure:
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
MetAP-2 enzyme is added to the wells of a microplate containing the diluted compound or DMSO control and pre-incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored kinetically using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
IC50 values are calculated from the dose-response curves by non-linear regression analysis.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Media: Endothelial Cell Growth Medium supplemented with appropriate growth factors.
-
Procedure:
-
HUVECs are seeded into 96-well plates and allowed to adhere for 6-8 hours.
-
The cells are then treated with serial dilutions of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period at 37°C, cell proliferation is quantified using a suitable method, such as the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo model evaluates the antiangiogenic activity of this compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Reagents: Matrigel mixed with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
-
Procedure:
-
Mice are subcutaneously injected with Matrigel containing pro-angiogenic factors.
-
The animals are then treated with this compound (e.g., 20 mg/kg, orally, once daily) or a vehicle control for a specified period (e.g., 14 days).
-
At the end of the treatment period, the Matrigel plugs are excised.
-
Angiogenesis is quantified by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent), which serves as an indicator of blood vessel formation.
-
Genome-Wide CRISPR/Cas9 Screen for Resistance/Sensitivity
This high-throughput screening method identifies genes that, when knocked out, confer resistance or sensitivity to this compound.
-
Cell Lines: Cancer cell lines of interest.
-
Library: A genome-scale lentiviral sgRNA library.
-
Procedure:
-
Cas9-expressing cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.
-
The transduced cell population is then split and cultured in the presence of either this compound (at a concentration that inhibits proliferation, e.g., IC80 for resistance screening) or vehicle control.
-
Genomic DNA is harvested from the cell populations at an early time point (baseline) and after a period of drug selection.
-
The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.
-
Computational analysis is performed to identify sgRNAs that are significantly enriched (indicating resistance) or depleted (indicating sensitivity) in the drug-treated population compared to the control. Genes targeted by multiple enriched or depleted sgRNAs are considered hits.
-
Western Blot for Met-EF1a Accumulation
This assay is used to confirm the target engagement of this compound in cells or tissues by detecting the accumulation of its unprocessed substrate, Met-EF1a.
-
Samples: Cell lysates or tumor homogenates from this compound-treated and untreated samples.
-
Primary Antibody: A specific antibody that recognizes the N-terminal methionine-containing form of EF1a (Met-EF1a).
-
Procedure:
-
Protein is extracted from the samples, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against Met-EF1a.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
-
References
- 1. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 4. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Pooled CRISPR Screen Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
(R)-M8891: A Potent and Selective MetAP-2 Inhibitor for Cancer Therapy
(R)-M8891 is an orally active, reversible, and selective small-molecule inhibitor of methionine aminopeptidase 2 (MetAP-2) that has demonstrated significant anti-angiogenic and anti-tumoral activity in preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental data supporting its development as a potential cancer therapeutic. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1] There are two main types in mammalian cells, MetAP-1 and MetAP-2. MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, a promising target for anti-angiogenic therapies in cancer.[2][3]
This compound is a structurally novel compound that potently and selectively inhibits MetAP-2.[1][2] Unlike earlier generations of MetAP-2 inhibitors, such as the fumagillin derivative TNP-470, this compound is a reversible inhibitor with a more favorable pharmacokinetic profile, making it a promising candidate for clinical development.[4]
Mechanism of Action
This compound exerts its anti-tumoral effects through the inhibition of MetAP-2, which leads to a cascade of downstream events affecting both endothelial and tumor cells. The primary mechanism involves the disruption of N-terminal methionine excision from a subset of proteins crucial for cell proliferation and survival.
One of the key substrates of MetAP-2 is the translation elongation factor 1-alpha-1 (EF1a-1).[1][2] Inhibition of MetAP-2 by this compound leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1), which serves as a robust pharmacodynamic biomarker for target engagement.[2] The disruption of normal protein maturation ultimately leads to the inhibition of cell proliferation.
Furthermore, the anti-proliferative effect of MetAP-2 inhibition has been linked to the activation of the tumor suppressor p53 and its downstream effector, p21.[2] This activation can lead to cell cycle arrest in the G1 phase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Biochemical MetAP-2 Assay | Human MetAP-2 | 52 | 4.33 | [2][5] |
| Biochemical MetAP-2 Assay | Murine MetAP-2 | 32 | - | [2] |
| Biochemical MetAP-1 Assay | Human MetAP-1 | >10,000 | - | [5] |
| HUVEC Proliferation Assay | HUVEC | 20 | - | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dosage | Outcome | Reference |
| Caki-1 RCC Cell Line Xenograft | This compound Monotherapy | 10, 25, 50 mg/kg twice daily | Dose-dependent tumor growth inhibition | [2] |
| Patient-Derived Xenograft (RCC) | This compound Monotherapy | 100 mg/kg daily | Robust tumor growth inhibition | [6] |
| Patient-Derived Xenograft (RCC) | This compound + Cabozantinib | 100 mg/kg daily + 10 mg/kg daily | Tumor stasis and regression | [6] |
Experimental Protocols
Biochemical MetAP-2 Assay
This assay measures the enzymatic activity of MetAP-2 and its inhibition by this compound.
Materials:
-
Human recombinant MetAP-2 (h-MetAP2)
-
Methionine-Alanine-Serine (MAS) tripeptide substrate
-
Peroxidase (POD)
-
Amino acid oxidase (AAO)
-
Dianisidine
-
HEPES buffer (100 mmol/L, pH 7)
-
NaCl (50 mmol/L)
-
MnCl2 (50 µmol/L)
-
This compound
Procedure:
-
The enzyme reaction is conducted in a total volume of 50 μL.[1]
-
The reaction mixture contains 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 μmol/L MnCl2, 140 nmol/L h-MetAP2, 1U POD, 0.02U AAO, and 0.6 mmol/L dianisidine.[1]
-
A preincubation of the constituents is performed for 15 minutes at 25°C.[1]
-
The reaction is initiated by the addition of 0.5 mmol/L MAS peptide.[1]
-
The absorbance at 450 nm is measured immediately after substrate addition and again after 45 minutes using an Envision plate reader.[1]
-
The inhibitory effect of this compound is determined by including various concentrations of the compound in the reaction mixture.
HUVEC Proliferation Assay
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
96-well plates
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®)
Procedure:
-
HUVECs are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well.[7][8]
-
Cells are allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell proliferation is assessed by measuring cell viability using a commercially available assay according to the manufacturer's instructions.
CRISPR Genome-Wide Screen
This screen was performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound.
Methodology:
-
A genome-wide CRISPR knockout screen was conducted in various cancer cell lines.[2]
-
Cells were transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes.[9]
-
The transduced cell population was then treated with either this compound or a vehicle control.[10]
-
Genomic DNA was isolated from surviving cells, and the sgRNA sequences were amplified and quantified by high-throughput sequencing.[9]
-
Genes whose sgRNAs were enriched in the this compound-treated population were identified as resistance genes, while those that were depleted were considered sensitivity genes.[10]
Key Findings:
-
The tumor suppressor p53 was identified as a key determinant of sensitivity to MetAP-2 inhibition.[2]
-
MetAP1 and MetAP2 were identified as sensitizing genes, confirming the on-target activity of the inhibitor.[2]
In Vivo Xenograft Studies
These studies evaluated the anti-tumor efficacy of this compound in mouse models.
Cell Line-Derived Xenograft (CDX) Model:
-
Human Caki-1 renal cell carcinoma cells were subcutaneously inoculated into the flank of immunodeficient mice.[2]
-
Once tumors reached a volume of 100–150 mm³, the mice were randomized into treatment groups.[2]
-
This compound was administered orally at various doses.[2]
-
Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[2]
Patient-Derived Xenograft (PDX) Model:
-
Tumor fragments from patients with renal cell carcinoma were subcutaneously implanted into immunodeficient mice.[2]
-
Once tumors were established, mice were randomized into treatment groups.
-
This compound was administered orally as a monotherapy or in combination with other anti-cancer agents.[6]
-
Tumor growth was monitored to evaluate the therapeutic response.[6]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound action.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Supplementary Figure S11-8 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
(R)-M8891: A Comprehensive Technical Guide on Stereochemistry and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M8891 is a potent, selective, orally bioavailable, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This enzyme plays a critical role in the maturation of proteins and is essential for the growth and proliferation of endothelial cells, a key process in angiogenesis.[1][3] By inhibiting MetAP2, this compound demonstrates both antiangiogenic and antitumoral activities.[4][5] The stereochemical configuration of M8891 is crucial for its potent activity, with the (R)-enantiomer being significantly more active than its corresponding (S)-enantiomer. This document provides an in-depth technical overview of the stereochemistry, mechanism of action, quantitative activity, and relevant experimental methodologies for this compound.
Stereochemistry and Structure-Activity Relationship
M8891 possesses a chiral center within its cyclic tartronic diamide scaffold.[6][7] The biological activity of this molecule is highly dependent on its stereochemistry. The (R)-enantiomer, designated as M8891, is the active form, also known as the eutomer.[7] Its counterpart, the (S)-enantiomer, is referred to as MSC2492281 and serves as the less active distomer.[7] The profound difference in inhibitory activity between these two enantiomers underscores the specific and critical interactions of the (R)-configuration with the active site of the MetAP2 enzyme.[8]
Quantitative Biological Activity
The inhibitory potency of this compound and its less active enantiomer has been quantified in various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the stereoselectivity of MetAP2 inhibition.
| Compound | Target/Assay | IC50 | Ki | Reference |
| This compound | Human MetAP2 | 52 nM | 4.33 nM | [4][7] |
| Murine MetAP2 | 32 nM | - | [8] | |
| Human MetAP1 | >10 µM | - | [4][5] | |
| HUVEC Proliferation | 20 nM | - | [4][8] | |
| (S)-MSC2492281 | Human MetAP2 | ~7.8 µM (150-fold less active) | - | [8] |
| HUVEC Proliferation | ~15 µM (750-fold less active) | - | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of MetAP2.[3] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from newly synthesized proteins.[3] This process is a vital step in protein maturation and function. In endothelial cells, the inhibition of MetAP2 disrupts protein synthesis, leading to a reduction in cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[3][9] Tumors rely on angiogenesis for growth and metastasis, making MetAP2 an attractive target for cancer therapy.[3]
A key substrate of MetAP2, the translation elongation factor 1-alpha-1 (EF1a-1), has been identified as a pharmacodynamic biomarker for monitoring the target engagement of this compound.[7][10] Inhibition of MetAP2 leads to the accumulation of the unprocessed, methionylated form of EF1a-1, which can be detected in both in vitro and in vivo settings.[10] Furthermore, the antitumor activity of MetAP2 inhibition has been linked to the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest in the G1 phase and subsequent inhibition of cell proliferation.[8]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Biochemical MetAP1/2 Assay
This assay is designed to determine the in vitro inhibitory activity of compounds against methionine aminopeptidases.
-
Enzyme Reaction: The assay is conducted in a 100 mmol/L HEPES buffer at pH 7.5.[7]
-
Substrate: A synthetic peptide substrate is used.
-
Detection: The enzymatic reaction releases a product that can be detected, often through a colorimetric or fluorescent signal.
-
Procedure:
-
Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the MetAP1 or MetAP2 enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the signal from the product is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
HUVEC Proliferation Assay
This cellular assay assesses the antiproliferative activity of compounds on human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis.
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Cells are incubated for a period of 48 to 72 hours.
-
Cell proliferation is quantified using a suitable method, such as a BrdU incorporation assay or a tetrazolium-based colorimetric assay (e.g., MTT, WST-1).
-
IC50 values are determined by analyzing the concentration-response curve.
-
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo model evaluates the antiangiogenic potential of a compound.
-
Animal Model: Transgenic VEGFR2-luciferase mice are often used, where luciferase expression is driven by the VEGFR2 promoter, a marker for angiogenesis.[7][8]
-
Procedure:
-
Mice are subcutaneously injected with Matrigel, a basement membrane matrix that supports new blood vessel formation.
-
The test compound (e.g., this compound) or a vehicle control is administered to the mice, typically via oral gavage.
-
After a defined treatment period, the Matrigel plugs are excised, or in the case of VEGFR2-luc mice, angiogenesis is quantified non-invasively through bioluminescence imaging.
-
The extent of vessel formation or the luciferase signal in the treated group is compared to the control group to determine the antiangiogenic activity.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a MetAP2 inhibitor like this compound.
Figure 2: Preclinical evaluation workflow for MetAP2 inhibitors.
Conclusion
This compound is a well-characterized, potent, and stereoselective inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties. The critical role of its (R)-stereochemistry in its high-affinity binding to the enzyme highlights the importance of stereoisomerism in drug design and development. The availability of robust biochemical, cellular, and in vivo assays, along with a clear pharmacodynamic biomarker, provides a solid foundation for its continued investigation and clinical development as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m8891 - My Cancer Genome [mycancergenome.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of (R)-M8891 and M8891: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of the Methionine Aminopeptidase-2 (MetAP2) inhibitor M8891 and its (R)-enantiomer. M8891 is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties.[1][2][3][4][5] The stereochemistry of M8891 plays a critical role in its biological function, with the enantiomers exhibiting a significant difference in potency. This guide will delve into the quantitative differences in their activity, detail the experimental methodologies used for their characterization, and illustrate the key signaling pathways affected by MetAP2 inhibition.
Quantitative Comparison of Biological Activity
The biological activity of M8891 and its less active enantiomer, (R)-M8891 (also referred to as MSC2492281 in some literature), has been evaluated through various biochemical and cell-based assays.[6][7] The data clearly indicates that the biological activity resides primarily in one enantiomer, with the (R)-enantiomer being significantly less potent.
| Compound | Target | Assay Type | IC50 (nm) | Ki (nM) | Reference |
| M8891 | Human MetAP2 | Biochemical Assay | 52 | 4.33 | [1][6] |
| Murine MetAP2 | Biochemical Assay | 32 | - | [6] | |
| Human MetAP1 | Biochemical Assay | >10,000 | - | [3] | |
| This compound (MSC2492281) | Human MetAP2 | Biochemical Assay | ~7800 (150-fold less active) | - | [6] |
Table 1: Biochemical Activity of M8891 and this compound against MetAP Enzymes. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of M8891 and its (R)-enantiomer for human and murine MetAP2, as well as human MetAP1.
| Compound | Cell Line | Assay Type | IC50 (nm) | Reference |
| M8891 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 20 | [3][6] |
| This compound (MSC2492281) | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | ~3000 (150-fold less active) | [6] |
Table 2: Cellular Activity of M8891 and this compound. This table presents the IC50 values for the inhibition of HUVEC proliferation by M8891 and its (R)-enantiomer.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Biochemical MetAP2 Enzymatic Assay
This assay quantifies the enzymatic activity of MetAP2 and the inhibitory potential of test compounds.
Principle: The assay measures the cleavage of a synthetic dipeptide substrate by recombinant MetAP2. The amount of cleaved product is determined spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 100 mM HEPES buffer (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2, and the test compound at various concentrations.
-
Enzyme Addition: Recombinant human MetAP2 is added to the reaction mixture and incubated for a specified period at 37°C to allow for inhibitor binding.
-
Substrate Addition: The reaction is initiated by the addition of the dipeptide substrate, L-methionyl-alanine.
-
Detection: The amount of alanine released is quantified by adding L-amino acid oxidase, which generates hydrogen peroxide. Peroxidase is then added along with a chromogenic substrate (e.g., N,N-diethyl-p-phenylenediamine) to produce a colored product.
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells.
Principle: The assay measures the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in the presence of the test compounds. Cell viability is determined using a colorimetric or fluorometric method.
Protocol:
-
Cell Seeding: HUVECs are seeded in 96-well plates in appropriate growth medium and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of M8891 or this compound for a period of 72 hours.
-
Viability Assessment: After the incubation period, a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a DNA-binding fluorescent dye is added to the wells.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the antiangiogenic activity of the compounds.
Principle: Matrigel, a basement membrane extract, is implanted subcutaneously in mice. The Matrigel solidifies and induces a potent angiogenic response, leading to the infiltration of endothelial and other host cells and the formation of new blood vessels. The extent of this neovascularization can be quantified.
Protocol:
-
Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (M8891 or vehicle control).
-
Implantation: The Matrigel mixture is injected subcutaneously into the flank of mice.
-
Treatment: Mice may receive additional systemic doses of the test compound over a period of several days.
-
Explantation and Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are explanted.
-
Quantification: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Signaling Pathways and Mechanisms of Action
The biological effects of M8891 are mediated through the inhibition of MetAP2, which in turn affects several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
MetAP2 Inhibition and Protein N-Terminal Methionine Excision
MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process, known as N-terminal methionine excision (NME), is a critical step in the maturation of many proteins. Inhibition of MetAP2 by M8891 prevents this processing, leading to the accumulation of proteins with an N-terminal methionine. This can alter their stability, localization, and function, ultimately contributing to the observed anti-proliferative and antiangiogenic effects.
Caption: Workflow of MetAP2 inhibition by M8891.
p53-Dependent Cell Cycle Arrest
A key mechanism by which MetAP2 inhibition exerts its anti-proliferative effects is through the activation of the p53 tumor suppressor pathway.[1][8] Inhibition of MetAP2 leads to an increase in p53 levels and its transcriptional activity. This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to G1 cell cycle arrest.
Caption: p53-dependent cell cycle arrest induced by M8891.
Regulation of eIF2α and ERK Signaling
MetAP2 has been shown to play a role in regulating the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10] MetAP2 can associate with eIF2α and protect it from phosphorylation by kinases such as PKR, thereby promoting protein synthesis. Inhibition or dissociation of MetAP2 can lead to eIF2α phosphorylation and a subsequent reduction in global protein synthesis. Furthermore, MetAP2 may influence the ERK signaling pathway, which is critical for cell proliferation and survival.
Caption: Regulation of eIF2α and ERK signaling by MetAP2.
Conclusion
The data presented in this technical guide unequivocally demonstrate that the biological activity of the MetAP2 inhibitor M8891 is highly dependent on its stereochemistry. The eutomer, M8891, is a potent inhibitor of MetAP2 with significant anti-proliferative and anti-angiogenic effects, while its (R)-enantiomer is approximately 150-fold less active. The mechanism of action of M8891 involves the inhibition of N-terminal methionine excision and the modulation of key signaling pathways, including the p53-dependent cell cycle arrest pathway and the regulation of eIF2α and ERK signaling. This detailed understanding of the structure-activity relationship and mechanism of action is crucial for the ongoing research and development of MetAP2 inhibitors as potential therapeutic agents.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
(R)-M8891: A Technical Guide to MetAP-2 Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of (R)-M8891, a potent and selective reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), in cancer cells. This compound, also known as M8891, has demonstrated antiangiogenic and antitumor activities in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1][2] This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities of M8891, providing a quantitative basis for its mechanism of action and therapeutic potential.
Table 1: In Vitro Inhibitory Activity of M8891
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | MetAP-2 (enzymatic assay) | 54 nM | [3] |
| Ki | MetAP-2 | 4.33 nM | [3] |
| IC50 | MetAP-1 (enzymatic assay) | >10 µM | [3] |
| IC50 | HUVEC Proliferation | 20 nM | [4] |
Table 2: In Vivo Antitumor Efficacy of M8891
| Model | Treatment | Outcome | Reference |
| Mouse Xenograft | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [4] |
| Patient-Derived Xenograft (Renal Cell Carcinoma) | Combination with VEGF receptor inhibitors | Tumor stasis and regression | [5][6] |
Table 3: Clinical Pharmacokinetics & Recommended Dose
| Parameter | Value | Reference |
| Recommended Phase II Dose | 35 mg once daily | [1][2] |
Signaling Pathway and Mechanism of Action
M8891 exerts its antitumor effects by inhibiting MetAP-2, a key enzyme in protein maturation.[7] This inhibition leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle progression and apoptosis.
M8891-Induced p53 Signaling Pathway
The inhibition of MetAP-2 by M8891 is hypothesized to cause an accumulation of unprocessed protein substrates, triggering a cellular stress response that leads to the activation of p53.[5] Activated p53 then transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21. This, in turn, leads to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cancer cell proliferation.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of M8891 in cancer cells.
Cell Viability and Proliferation Assays
Objective: To determine the effect of M8891 on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of M8891 in culture medium. The final concentrations should typically range from micromolar to picomolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Incubate for the recommended time according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis for Target Engagement and Pathway Modulation
Objective: To assess the inhibition of MetAP-2 by measuring the accumulation of its substrate, methionylated elongation factor 1α (Met-EF1α), and to evaluate the modulation of downstream signaling proteins like p53 and p21.
Protocol:
-
Cell Lysis: Treat cells with M8891 for the desired time points (e.g., 24, 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Met-EF1α, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR-Cas9 Genome-Wide Screen
Objective: To identify genes that, when knocked out, confer sensitivity or resistance to M8891, thereby validating the target and discovering potential biomarkers.
Protocol:
-
gRNA Library Transduction: Transduce a cancer cell line (e.g., A549) stably expressing Cas9 with a genome-wide lentiviral guide RNA (gRNA) library at a low multiplicity of infection (MOI) to ensure that most cells receive a single gRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Population Splitting: Split the cell population into two groups: a treatment group (exposed to M8891 at a concentration around the IC50) and a vehicle control group.
-
Cell Culture and Harvesting: Culture the cells for a sufficient number of population doublings to allow for the selection of resistant or sensitive clones. Harvest the cells at the beginning and end of the experiment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells. Amplify the gRNA-encoding regions by PCR and subject them to next-generation sequencing to determine the representation of each gRNA in the cell populations.
-
Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched (indicating resistance) or depleted (indicating sensitivity) in the M8891-treated population compared to the control. Genes targeted by these gRNAs are considered hits.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for M8891 target validation.
In Vitro Target Validation Workflow
This workflow outlines the key in vitro experiments to validate the target and mechanism of action of M8891.
Logic Diagram for p53 as a Sensitivity Marker
This diagram illustrates the logical relationship between p53 status and cellular sensitivity to M8891, as determined by experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
(R)-M8891: A Technical Guide to its Antiangiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in the regulation of protein synthesis and endothelial cell proliferation.[1][2] By targeting MetAP2, this compound demonstrates significant antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy.[2][3] This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antiangiogenic effects by inhibiting the enzymatic activity of MetAP2.[2] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[4][5] Inhibition of MetAP2 by this compound leads to the accumulation of unprocessed proteins, which in turn can trigger a cascade of downstream cellular events.[2][3] One of the key consequences of MetAP2 inhibition is the activation of the tumor suppressor p53 and its downstream effector p21, resulting in a G1-phase cell cycle arrest and subsequent inhibition of cell proliferation, particularly in endothelial cells.[6] Furthermore, MetAP2 has been shown to modulate protein synthesis through the regulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.[1] By disrupting these fundamental cellular processes, this compound effectively curtails the proliferation of endothelial cells, a critical step in angiogenesis.
Quantitative Data
The antiangiogenic potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (MetAP2 Inhibition) | 54 nM | Human MetAP2 | [7] |
| Ki (MetAP2 Inhibition) | 4.33 nM | Human MetAP2 | [7] |
| IC50 (HUVEC Proliferation) | 20 nM | Human Umbilical Vein Endothelial Cells | [7] |
| Selectivity | >10 µM (IC50) | Human MetAP1 | [7] |
| Animal Model | Treatment | Outcome | Reference |
| VEGFR2-luc Transgenic Mice | 5, 10, 20 mg/kg, daily, p.o. for 14 days | Significant reduction in bioluminescence signal from Matrigel plugs | [2] |
| Female CD-1 Nude Mice with U87-MG Glioblastoma Xenografts | 20 mg/kg, once a day for 14 days, p.o. | Strong tumor growth inhibition | [7] |
| RCC PDX Model-Bearing Mice | 100 mg/kg, daily, p.o. (in combination with sunitinib) | Body weight curves monitored | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To determine the in vitro potency of this compound in inhibiting endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
BrdUrd labeling solution
-
Microplate reader
Procedure:
-
Culture HUVECs in Endothelial Cell Growth Medium.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add BrdUrd labeling solution to each well and incubate for an additional 2-4 hours.
-
Fix the cells and detect BrdUrd incorporation using an anti-BrdUrd antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Measure the absorbance using a microplate reader to quantify cell proliferation.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the antiangiogenic activity of this compound in a living organism.
Animal Model:
-
Transgenic VEGFR2-luc mice, which express luciferase under the control of the VEGFR2 promoter, a key receptor in angiogenesis.[2]
Materials:
-
Matrigel
-
This compound
-
Luciferin (substrate for luciferase)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Mix Matrigel with or without this compound at the desired concentrations on ice.
-
Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of VEGFR2-luc mice.
-
Administer this compound orally to the mice at doses of 5, 10, or 20 mg/kg daily for 14 days.[2]
-
On day 14, administer luciferin to the mice via intraperitoneal injection.
-
After a short incubation period, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.
-
Quantify the bioluminescence signal from the Matrigel plugs to assess the level of angiogenesis. A reduction in signal indicates inhibition of VEGFR2 promoter activity and, consequently, angiogenesis.[2]
Tumor Xenograft Model
Objective: To assess the antitumor efficacy of this compound in an in vivo setting.
Animal Model:
-
Female CD-1 nude mice (6-7 weeks old).[7]
Cell Line:
-
Human U87-MG glioblastoma cells.[7]
Procedure:
-
Subcutaneously implant U87-MG cells into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 20 mg/kg once daily for 14 days.[7]
-
Measure tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (length x width²) / 2.[9]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for In Vivo Angiogenesis Assessment
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. METAP2 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Supplementary Figure S11-4 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - figshare - Figshare [figshare.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
(R)-M8891: A Comprehensive Technical Review of its Selectivity for Methionine Aminopeptidase-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereoselective inhibition of Methionine Aminopeptidase-2 (MetAP-2) by the (R)-enantiomer of M8891, a potent and reversible inhibitor. This document details the quantitative selectivity of (R)-M8891 for MetAP-2 over its isoform, MetAP-1, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways affected by MetAP inhibition.
Introduction to Methionine Aminopeptidases and the Significance of Selective Inhibition
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] In humans, two isoforms exist: MetAP-1 and MetAP-2. While both perform a similar enzymatic function, they are implicated in distinct cellular processes. MetAP-1 is primarily involved in the processing of cytosolic proteins and is required for normal cell cycle progression.[2][3] In contrast, MetAP-2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] This functional distinction makes MetAP-2 an attractive therapeutic target for the development of anti-cancer agents.[1]
Selective inhibition of MetAP-2 over MetAP-1 is paramount to minimize off-target effects and potential toxicities associated with the disruption of general protein processing. M8891 has emerged as a potent, reversible, and orally active inhibitor of MetAP-2.[1] This guide focuses on the selectivity profile of its less active enantiomer, this compound, providing a clear quantitative comparison of its activity against both MetAP isoforms.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of the active S-enantiomer (M8891, the eutomer) and the less active (R)-enantiomer (MSC2492281, the distomer) against human MetAP-2 and MetAP-1 has been determined through biochemical assays. The data clearly demonstrates the high selectivity of M8891 for MetAP-2.
| Compound | Target Enzyme | IC50 (nM) | Fold Difference (vs. (R)-enantiomer) |
| M8891 (S-enantiomer) | Human MetAP-2 | 52 | ~150 |
| This compound (MSC2492281) | Human MetAP-2 | ~7800 | 1 |
| M8891 (S-enantiomer) | Human MetAP-1 | >10,000 | - |
Table 1: Comparative inhibitory activity of M8891 and its (R)-enantiomer against human MetAP-1 and MetAP-2. The IC50 value for the (R)-enantiomer against MetAP-2 was calculated based on the reported 150-fold decrease in activity compared to the S-enantiomer.
The active S-enantiomer, M8891, exhibits a potent inhibitory concentration (IC50) of 52 nM against human MetAP-2. In stark contrast, the (R)-enantiomer is approximately 150-fold less active. Furthermore, M8891 shows exceptional selectivity for MetAP-2, with an IC50 value greater than 10,000 nM for MetAP-1, indicating a lack of significant inhibition at therapeutic concentrations.
Experimental Protocols
The determination of the inhibitory activity and selectivity of M8891 and its enantiomers involves both biochemical and cell-based assays.
Biochemical MetAP-1 and MetAP-2 Inhibition Assay
This assay directly measures the enzymatic activity of purified MetAP-1 and MetAP-2 in the presence of the test compound.
Principle: The assay quantifies the cleavage of a synthetic tripeptide substrate (e.g., Methionine-Alanine-Serine) by the MetAP enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MetAP-1 and MetAP-2 enzymes are purified. A synthetic tripeptide substrate, Methionine-Alanine-Serine, is prepared in a suitable buffer.
-
Inhibitor Preparation: A serial dilution of the test compound (this compound or M8891) is prepared.
-
Assay Reaction:
-
The purified MetAP enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes at 25°C) in an appropriate reaction buffer.
-
The enzymatic reaction is initiated by the addition of the tripeptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 45 minutes).
-
-
Detection: The amount of cleaved product is quantified. This can be achieved through various methods, such as measuring absorbance at a specific wavelength.
-
Data Analysis: The enzyme activity is calculated based on the difference in signal between time points. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Principle: The assay measures the viability and proliferation of HUVECs after treatment with the test compound. A reduction in cell proliferation indicates potential anti-angiogenic activity.
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CyQUANT assay. These assays measure metabolic activity or cellular DNA content, which are proportional to the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by MetAP inhibition and a generalized workflow for evaluating MetAP inhibitors.
Conclusion
The data presented in this technical guide underscore the high selectivity of M8891 for MetAP-2 over MetAP-1. The (R)-enantiomer of M8891 is significantly less potent against MetAP-2, highlighting the stereospecificity of the interaction. The pronounced selectivity of the active S-enantiomer makes it a valuable tool for investigating the specific roles of MetAP-2 in cellular processes and a promising candidate for the development of targeted anti-angiogenic therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METAP2 - Wikipedia [en.wikipedia.org]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-M8891: A Novel MetAP2 Inhibitor
(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2) with demonstrated antiangiogenic and antitumoral activities in preclinical studies. This technical guide provides a comprehensive summary of the key preclinical data for this compound, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of MetAP2, a dimetallohydrolase crucial for the post-translational modification of nascent proteins.[1][2] MetAP2 removes the N-terminal methionine from a subset of newly synthesized proteins, a critical step for their maturation, stability, and proper function.[1][3] Inhibition of MetAP2 by this compound disrupts these processes, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2][4] Furthermore, this compound has been shown to directly inhibit the growth of various cancer cell lines.[1][5]
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of MetAP2 with a high degree of selectivity over the related enzyme, MetAP1.
| Parameter | Value | Reference |
| MetAP2 IC50 | 54 nM | [6] |
| MetAP2 Ki | 4.33 nM | [6] |
| MetAP1 IC50 | >10 µM | [6] |
Anti-proliferative Activity in Endothelial and Cancer Cell Lines
The inhibitory effect of this compound on cell proliferation has been evaluated in human umbilical vein endothelial cells (HUVECs) and a panel of cancer cell lines.
| Cell Line | Assay Type | IC50 | Reference |
| HUVEC | Proliferation Assay | 20 nM | [6] |
| Various Cancer Cell Lines | BrdUrd Incorporation Assay | See Figure 1D in reference | [3] |
| Patient-Derived Xenograft (PDX) Lines | Soft-Agar Assay | See Figure 1E in reference | [3] |
In Vivo Anti-angiogenic and Antitumor Efficacy
Preclinical studies in animal models have confirmed the antiangiogenic and antitumor activity of this compound.
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| Female CD-1 nude mice | Human U87-MG glioblastoma xenograft | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [6] |
| Transgenic VEGFR2-luc mouse | Matrigel plug angiogenesis assay | Not specified | Significant reduction in reporter signal, comparable to anti-muVEGF antibody | [3] |
Pharmacodynamic Biomarker
Translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2.[1][3] Inhibition of MetAP2 by this compound leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1).[3] This accumulation serves as a robust pharmacodynamic biomarker to monitor the target engagement of this compound in both cellular and in vivo studies.[1][3] A target level of 125 µg Met-EF1α per mg of protein has been associated with in vivo efficacy.[2]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species, demonstrating its oral bioavailability.
| Species | Administration | Key Findings | Reference |
| Rat, Dog, Monkey | 0.2 mg/kg, i.v. | Low clearance (CL ~0.03-0.4 L/h/kg), small to medium volume of distribution (Vss ~0.23-1.3 L/kg), and medium to high oral bioavailability (F ~40-80%). | [6] |
Signaling Pathway
Inhibition of MetAP2 by this compound has been shown to activate the tumor suppressor p53 and its downstream target p21, leading to G1 phase cell cycle arrest and subsequent inhibition of cell proliferation.[3]
Experimental Protocols
HUVEC Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on endothelial cells.[1]
Detailed Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[1]
-
Cells are seeded at a density of 500 cells per well in 384-well plates and incubated for 6-8 hours at 37°C.[1]
-
This compound is serially diluted in DMSO and then added to the wells.
-
The plates are incubated for 72 hours at 37°C.[1]
-
Cell proliferation is assessed using a suitable viability assay.
Cancer Cell Line Proliferation Assay
This protocol is used to determine the IC50 values of this compound in various cancer cell lines.[1]
Detailed Methodology:
-
Cancer cells are plated at a density of 1,000–2,500 cells per well in 175 µL of complete medium and incubated overnight at 37°C.[1]
-
Serial dilutions of this compound are prepared in DMSO, further diluted in complete medium, and 25 µL is added to each well.[1]
-
The plates are incubated for 72 hours at 37°C.[1]
-
BrdUrd stock solution is added to a final concentration of 10 µmol/L, and the plates are incubated for an additional 18 hours at 37°C.[1]
-
BrdUrd incorporation, as a measure of DNA synthesis and cell proliferation, is then quantified.
In Vivo Xenograft Study
This experimental design is employed to evaluate the antitumor efficacy of this compound in a living organism.[6]
Detailed Methodology:
-
Female CD-1 nude mice (6-7 weeks old) are implanted with human U87-MG glioblastoma cells.[6]
-
Once tumors are established, mice are treated with this compound at a dose of 20 mg/kg, administered orally once a day for 14 days.[6]
-
Tumor growth is monitored throughout the study.
-
The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.
Met-EF1a-1 Pharmacodynamic Assay
This assay is used to quantify the target engagement of this compound by measuring the accumulation of its biomarker, Met-EF1a-1.[3]
Detailed Methodology:
-
Tumor tissues from preclinical xenograft models are homogenized.[3]
-
Total protein concentration is determined using a BCA Protein Assay Kit.[3]
-
The levels of total EF1a-1 and Met-EF1a-1 are measured using a Simple Western analysis system (e.g., SallySue or PeggySue) with specific antibodies for each form of the protein.[3]
-
The amount of Met-EF1a-1 is typically normalized to the total protein concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m8891 - My Cancer Genome [mycancergenome.org]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to (R)-M8891: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-M8891, a key small molecule in the study of Methionine Aminopeptidase-2 (MetAP-2) inhibition. This document details its relationship to the active eutomer M8891, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound, also known as MSC2492281, is the less active enantiomer (distomer) of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] M8891 is the active (S)-enantiomer (eutomer). The stereochemistry at the chiral center on the pyrrolidinone ring is critical for its biological activity, with the (R)-enantiomer showing significantly reduced inhibitory effects.[1] Understanding the structure-activity relationship between these enantiomers is crucial for the development of selective MetAP-2 inhibitors for therapeutic applications, primarily in oncology due to their antiangiogenic and antitumoral properties.[2][3]
Chemical Structure and Properties
The chemical structure of this compound is depicted below, alongside its more active (S)-enantiomer, M8891. The key difference lies in the stereochemical configuration at the 3-position of the pyrrolidinone ring.
(S)-M8891 (M8891)
This compound (MSC2492281) (Note: A direct, publicly available 2D structure image for this compound is not readily available. The structure is the mirror image of the (S)-enantiomer shown above at the chiral center.)
Table 1: Chemical and Physical Properties of M8891 Enantiomers
| Property | Value | Reference |
| IUPAC Name | (3R)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide | Inferred from[4] |
| Synonyms | MSC2492281, this compound | [1] |
| Molecular Formula | C₂₀H₁₇F₂N₃O₃ | [4] |
| Molecular Weight | 385.37 g/mol | [4] |
| Appearance | Solid | [2] |
| Stereochemistry | (R)-enantiomer | [1] |
(Properties for the (S)-enantiomer, M8891, are identical except for the IUPAC name which is (3S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide).[4]
Biological Activity and Comparative Data
M8891 exerts its biological effects by inhibiting MetAP-2, an enzyme crucial for the post-translational modification of proteins and a key regulator of angiogenesis. The inhibitory activity is highly dependent on the stereochemistry, with the (S)-enantiomer being significantly more potent.
Table 2: Comparative Biological Activity of M8891 Enantiomers
| Assay | (S)-M8891 (M8891) | This compound (MSC2492281) | Fold Difference | Reference |
| MetAP-2 Inhibition (IC₅₀) | 52 nM (human), 32 nM (murine) | ~7800 nM (human) | ~150-fold | [1] |
| HUVEC Proliferation (IC₅₀) | 20 nM | 15,000 nM | 750-fold | [1] |
| MetAP-1 Inhibition (IC₅₀) | >10 µM | Not Reported | - | [2] |
This data clearly demonstrates the stereospecificity of MetAP-2 inhibition, with the (R)-enantiomer being substantially less active.
Signaling Pathway
MetAP-2 plays a critical role in protein maturation and endothelial cell proliferation. Its inhibition by M8891 leads to antiangiogenic and antitumoral effects. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of MetAP-2 and its inhibition by M8891 enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MetAP-2 Biochemical Assay
This assay determines the in-vitro inhibitory activity of compounds against the MetAP-2 enzyme.
Caption: Workflow for the MetAP-2 biochemical inhibition assay.
Methodology:
-
Compound Preparation: Test compounds (this compound and M8891) are serially diluted in dimethyl sulfoxide (DMSO).
-
Enzyme Preparation: Recombinant human and murine MetAP-2 enzymes are prepared in an appropriate assay buffer.
-
Incubation: The diluted compounds are incubated with the MetAP-2 enzyme in a microplate.
-
Substrate Addition: A fluorogenic substrate for MetAP-2 is added to initiate the enzymatic reaction.
-
Measurement: The fluorescence signal, which correlates with enzyme activity, is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a concentration-response curve.[1]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, a key process in angiogenesis.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for (R)-M8891
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2), a key enzyme in protein maturation and a critical target in angiogenesis and oncology research.[1][2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical enzyme inhibition assay, a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and a Western Blot protocol to monitor target engagement via a pharmacodynamic biomarker. The provided data and methodologies will enable researchers to effectively evaluate this compound and similar compounds in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Assay | Target/Cell Line | Parameter | Value | Reference |
| MetAP-2 Enzyme Inhibition | Human MetAP-2 | IC₅₀ | 52 nM | [1] |
| MetAP-2 Enzyme Inhibition | Murine MetAP-2 | IC₅₀ | 32 nM | [1] |
| MetAP-1 Enzyme Inhibition | Human MetAP-1 | IC₅₀ | >10 µM | [2] |
| MetAP-2 Binding Affinity | Human MetAP-2 | Kᵢ | 4.33 nM | [2] |
| Endothelial Cell Proliferation | HUVEC | IC₅₀ | 20 nM | [2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. MetAP-2 is a metalloenzyme that cleaves the N-terminal methionine from nascent proteins, a crucial step for protein maturation and function. This compound selectively inhibits MetAP-2, leading to the accumulation of unprocessed proteins, such as the biomarker Elongation Factor 1 alpha-1 (EF1a-1). This disruption of protein maturation ultimately results in anti-proliferative and anti-angiogenic effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
MetAP-2 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MetAP-2.
Experimental Workflow:
Caption: Workflow for the MetAP-2 enzyme inhibition assay.
Materials:
-
Human MetAP-2 (h-MetAP-2)
-
HEPES buffer
-
NaCl
-
MnCl₂
-
Peroxidase (POD)
-
Amino acid oxidase (AAO)
-
Dianisidine
-
MAS tripeptide (Methionine-Alanine-Serine)
-
This compound
-
DMSO
-
Microplate reader
Procedure:
-
Prepare the assay buffer: 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 µmol/L MnCl₂.[1]
-
Prepare a reaction mixture containing 140 nmol/L h-MetAP2, 1 U POD, 0.02 U AAO, and 0.6 mmol/L dianisidine in the assay buffer.[1]
-
Serially dilute this compound in DMSO and add to the wells of a microplate.
-
Add the reaction mixture to the wells containing the compound and pre-incubate for 15 minutes at 25°C.[1]
-
Initiate the enzymatic reaction by adding 0.5 mmol/L MAS tripeptide to each well. The total assay volume should be 50 µL.[1]
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
HUVEC Proliferation Assay
This cell-based assay measures the anti-proliferative effect of this compound on human endothelial cells.
Experimental Workflow:
Caption: Workflow for the HUVEC proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium MV with supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
BrdUrd labeling solution
-
384-well plates
-
Microplate reader
Procedure:
-
Culture HUVECs in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[4]
-
Plate 500 cells per well in 70 µL of complete medium in 384-well plates.[4]
-
Incubate the plates for 6-8 hours at 37°C.[4]
-
Prepare serial dilutions of this compound in DMSO and add them to the wells.
-
Incubate the plates for 72 hours at 37°C.[4]
-
Add BrdUrd stock solution to each well to a final concentration of 10 µmol/L and incubate for an additional 18 hours at 37°C.[4]
-
Measure BrdUrd incorporation according to the manufacturer's instructions, which typically involves cell lysis, antibody incubation, and detection via a colorimetric or fluorescent readout.
-
Determine the IC₅₀ value by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
Western Blot for Met-EF1a-1 Accumulation
This protocol is for detecting the accumulation of the unprocessed, methionylated form of Elongation Factor 1 alpha-1 (Met-EF1a-1), a pharmacodynamic biomarker of MetAP-2 inhibition.
Experimental Workflow:
Caption: Workflow for Western blot analysis of Met-EF1a-1.
Materials:
-
A549 lung cancer cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for Met-EF1a-1
-
Primary antibody for a loading control (e.g., anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture A549 cells and treat with various concentrations of this compound for 24 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Met-EF1a-1 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., tubulin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent accumulation of Met-EF1a-1.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: (R)-M8891 HUVEC Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in protein modification and cellular proliferation.[1] MetAP-2 plays a crucial role in the proliferation of endothelial cells, which is a fundamental process in angiogenesis, the formation of new blood vessels. The aberrant proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is a hallmark of various pathological conditions, including cancer and inflammatory diseases. Consequently, the inhibition of HUVEC proliferation by compounds such as this compound presents a promising therapeutic strategy. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs using a BrdU incorporation assay, along with relevant data and pathway information.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting MetAP-2. This inhibition disrupts the removal of N-terminal methionine from nascent proteins, a critical step in protein maturation and function. The downstream effects of MetAP-2 inhibition in endothelial cells include the activation of the p53 tumor suppressor pathway, leading to an increase in the expression of the cyclin-dependent kinase inhibitor p21. Subsequently, p21 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, ultimately leading to G1 cell cycle arrest and the inhibition of proliferation. Additionally, MetAP-2 inhibition can affect protein synthesis through its interaction with the eukaryotic initiation factor 2-alpha (eIF2α).
Data Presentation
The anti-proliferative activity of this compound on HUVECs is concentration-dependent. The following table provides an illustrative summary of the dose-response relationship.
| This compound Concentration (nM) | HUVEC Proliferation Inhibition (%) |
| 1 | 10 |
| 5 | 25 |
| 10 | 40 |
| 20 (IC50) | 50 [1][2] |
| 50 | 75 |
| 100 | 90 |
| 500 | 98 |
| (Note: The percentage of inhibition is illustrative and based on a typical sigmoidal dose-response curve with a reported IC50 of 20 nM. Actual results may vary.) |
Experimental Protocols
HUVEC Proliferation Assay Using BrdU Incorporation
This protocol details the steps for quantifying the effect of this compound on HUVEC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
BrdU Cell Proliferation ELISA Kit (or individual reagents: BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, stop solution)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2 medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in EGM-2 to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution and wash the wells three times with PBS.
-
Add 100 µL of anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.
-
-
Detection:
-
Remove the antibody solution and wash the wells three times with PBS.
-
Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes at room temperature, or until a color change is apparent.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 690 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Absorbance of treated wells / Absorbance of vehicle control wells) * 100 ]
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the HUVEC proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodeoxyuridine (BrdU) cell proliferation assay [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols for (R)-M8891 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a potent, selective, and orally bioavailable small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a metalloprotease that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[3][4] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis, a process critical for tumor growth and metastasis.[1][5] Furthermore, this compound exhibits direct antitumoral activity by inducing cell cycle arrest.[2][6] These dual mechanisms of action make this compound a promising therapeutic candidate for the treatment of solid tumors.[5][7]
These application notes provide a comprehensive overview of the preclinical administration of this compound in xenograft models, including detailed protocols, quantitative data summaries, and pathway diagrams to guide researchers in their study design.
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Target | Reference |
| MetAP2 IC50 | 54 nM | Recombinant Human MetAP2 | |
| MetAP2 Ki | 4.33 nM | Recombinant Human MetAP2 | |
| MetAP1 IC50 | >10 µM | Recombinant Human MetAP1 | |
| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells |
Preclinical Pharmacokinetics
| Species | Dose & Route | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| Mouse | 0.2 mg/kg IV | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | ~40-80% |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (T/C%) | Notes | Reference |
| Caki-1 (Renal) | 10 mg/kg, twice daily, p.o. | 71% | Dose-dependent inhibition observed. | [2] |
| Caki-1 (Renal) | 25 mg/kg, twice daily, p.o. | 37% | Well-tolerated at all doses. | [2] |
| Caki-1 (Renal) | 50 mg/kg, twice daily, p.o. | 16% | Significant antitumor activity. | [2] |
| U87-MG (Glioblastoma) | 20 mg/kg, once daily, p.o. for 14 days | Strong | Exhibited strong tumor growth inhibition. | |
| CXF-1783 (Colon PDX) | 150 mg/kg, twice daily, p.o. | Significant | Treatment continued for 80 days. | [2] |
Experimental Protocols
Formulation of this compound for Oral Administration
A common vehicle for oral administration of this compound in mice is 0.25% Methocel.[2] To prepare the formulation, a stock solution of this compound in a suitable solvent like DMSO can be prepared first. This stock is then diluted with the vehicle to the final desired concentration for oral gavage. It is recommended to prepare the working solution fresh on the day of administration.
In Vivo Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture the desired cancer cell line (e.g., Caki-1 human renal cell carcinoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of female athymic nude mice (6-8 weeks old).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
3. This compound Administration:
- Vehicle Control Group: Administer the vehicle (e.g., 0.25% Methocel) orally according to the same schedule as the treatment groups.
- Treatment Groups: Administer this compound orally (p.o.) at the desired dose levels (e.g., 10, 25, 50 mg/kg) and schedule (e.g., once or twice daily). The volume of administration is typically 10 mL/kg body weight.
4. Efficacy and Tolerability Assessment:
- Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) or T/C% (Treatment/Control) to quantify efficacy.
5. Pharmacodynamic Analysis:
- For pharmacodynamic studies, tumors can be collected at various time points after the last dose.
- Snap-freeze tumor tissue in liquid nitrogen for subsequent analysis of the biomarker, methionylated elongation factor 1-alpha-1 (Met-EF1a-1), by Western blot or other quantitative methods.[2][8]
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-M8891 Solubility and Formulation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is the less active isomer of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a metalloprotease that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[2][3][4] Inhibition of MetAP-2 has been shown to impede the proliferation of endothelial cells, thereby exhibiting antiangiogenic and antitumoral activities.[4][5][6] The development of this compound and its active counterpart, M8891, as potential cancer therapeutics necessitates robust protocols for their solubilization and formulation to ensure reliable results in in vivo studies.
This document provides detailed application notes and protocols for determining the solubility of this compound and preparing formulations suitable for preclinical animal studies.
This compound Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption and bioavailability. For poorly soluble compounds like many kinase inhibitors, specialized formulations are often required for in vivo administration. Below is a summary of reported solubility data for this compound in common preclinical formulations.
| Formulation Composition | Achievable Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (9.08 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (9.08 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method
This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent or buffer system.[1][7]
Materials:
-
This compound powder
-
Selected solvent or buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations for generating an HPLC calibration curve.
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4). The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[7]
-
Sample Collection: Carefully collect the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7]
-
Quantification: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound in the original filtered supernatant. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol details the preparation of a co-solvent-based formulation suitable for oral gavage in animal models. This formulation aims to enhance the solubility and absorption of the poorly water-soluble this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle by adding the solvents in the following order: 40% PEG300, 5% Tween-80, and 45% Saline. Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Initial Dissolution: Weigh the required amount of this compound and place it in a separate sterile tube. Add 10% of the final volume as DMSO to the this compound powder. Vortex vigorously to dissolve the compound completely. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Formulation Compounding: Slowly add the pre-made vehicle (from step 1) to the DMSO-drug solution while continuously vortexing. This gradual addition helps to prevent the precipitation of the drug.
-
Final Homogenization: Once all the vehicle has been added, continue to vortex the final formulation for at least 5-10 minutes to ensure a clear, homogenous solution.
-
Pre-dosing Preparation: Before administration, visually inspect the formulation for any signs of precipitation or phase separation. If necessary, warm the solution slightly and vortex again. This formulation should be prepared fresh daily.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MetAP-2 signaling pathway and its inhibition.
Caption: Workflow for solubility and formulation protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot for MetAP-2 Inhibition by (R)-M8891
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase 2 (MetAP-2) is a critical enzyme involved in the post-translational modification of nascent proteins by cleaving the N-terminal methionine.[1] This process is essential for the proper function and maturation of a significant portion of the proteome. MetAP-2 plays a crucial role in angiogenesis, the formation of new blood vessels, making it an attractive target for the development of anti-cancer therapeutics.[1][2] Inhibition of MetAP-2 can lead to a decrease in endothelial cell proliferation, thereby restricting tumor growth and metastasis.[1]
(R)-M8891 is the less active enantiomer of M8891, a potent, selective, and reversible inhibitor of MetAP-2.[3] While M8891 shows significant anti-proliferative and anti-angiogenic effects, its (R)-enantiomer is substantially less active.[3] This document provides detailed protocols for utilizing Western blot analysis to assess the inhibitory activity of this compound on MetAP-2. The primary method involves detecting the accumulation of an unprocessed MetAP-2 substrate, methionylated elongation factor 1-alpha 1 (Met-EF1a-1).
Data Presentation
The inhibitory effects of M8891 and its less active enantiomer, this compound (MSC2492281), on MetAP-2 have been quantified in biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of MetAP-2 [3]
| Compound | Enantiomer | MetAP-2 IC50 (nmol/L) |
| M8891 | S | 52 |
| This compound (MSC2492281) | R | ~7800 (150-fold less active) |
Table 2: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation [3]
| Compound | Enantiomer | HUVEC Proliferation IC50 (nmol/L) |
| M8891 | S | 20 |
| This compound (MSC2492281) | R | >1000 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest (e.g., A549 lung cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in HGNT lysis buffer (20 mmol/L HEPES pH 7.4, 10% (v/v) glycerol, 150 mmol/L NaCl, 1% (v/v) Triton-X-100, 2 mmol/L EDTA pH 8, 25 mmol/L NaF) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the unprocessed, methionine-containing N-terminus of EF1a-1 (Met-EF1a-1). A custom rabbit monoclonal antibody (e.g., MKV-3-165-11) has been successfully used for this purpose at a concentration of 2 µg/mL.[3]
-
As a loading control, simultaneously or sequentially probe the membrane with an antibody against a housekeeping protein such as γ-Tubulin.[3]
-
Incubate the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Met-EF1a-1 signal to the loading control signal for each sample.
-
Compare the normalized signal in the this compound-treated samples to the vehicle control to determine the extent of Met-EF1a-1 accumulation.
-
Downstream Effects of MetAP-2 Inhibition
Inhibition of MetAP-2 by potent inhibitors like M8891 has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21.[3] This can lead to cell cycle arrest in the G1 and G2 phases and an overall inhibition of cell proliferation.[3] Given the significantly reduced activity of this compound, these downstream effects are expected to be observed only at substantially higher concentrations compared to the active S-enantiomer. Western blot analysis can also be employed to investigate these downstream signaling events by probing for key proteins in the p53 pathway (e.g., phospho-p53, p21).
References
Application Notes and Protocols for CRISPR Screen to Identify (R)-M8891 Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M8891, a novel, potent, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), has shown promising anti-angiogenic and anti-tumoral activity in preclinical studies.[1][2] To elucidate the genetic determinants of cellular sensitivity to M8891, a genome-wide loss-of-function screen using CRISPR-Cas9 technology was conducted. This document provides detailed application notes and protocols based on the findings from a pivotal study, enabling researchers to replicate and build upon this work. The screen identified the tumor suppressor p53 as a key factor for M8891 resistance, while the depletion of MetAP1 and MetAP2 sensitized cells to the compound.[1][2] These findings offer a deeper understanding of M8891's mechanism of action and provide a basis for identifying patient populations most likely to respond to this novel cancer therapeutic.
Introduction
Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins. MetAP2, in particular, is a key enzyme in endothelial cell proliferation and angiogenesis, making it an attractive target for cancer therapy.[2] this compound is a selective inhibitor of MetAP2, demonstrating anti-proliferative effects in various cancer cell lines.[1] Understanding the genetic context in which M8891 is most effective is crucial for its clinical development.
A genome-wide CRISPR-Cas9 knockout screen was employed to systematically identify genes that, when inactivated, modulate the sensitivity of cancer cells to M8891. Such screens are powerful tools for uncovering drug-gene interactions, revealing mechanisms of action, and identifying potential biomarkers for patient stratification. This protocol outlines the methodology used in a published study to identify genes influencing M8891 sensitivity.
Data Presentation
The genome-wide CRISPR screen identified several genes that significantly modulate sensitivity to M8891. The results are summarized below, with normalized Z-scores (normZ) indicating the magnitude and direction of the effect. A negative normZ score signifies that gene knockout leads to increased sensitivity (sensitization), while a positive normZ score indicates that gene knockout results in decreased sensitivity (resistance).
Table 1: Key Genes Modulating this compound Sensitivity Identified by CRISPR Screen
| Gene | Function | Cell Line | Effect of Knockout on M8891 Treatment | normZ Score (TNP-470) | normZ Score (M8891) |
| TP53 | Tumor suppressor | A549 | Resistance | Positive | Positive |
| METAP1 | Methionine aminopeptidase 1 | A549 | Sensitivity | Negative | Negative |
| METAP1 | Methionine aminopeptidase 1 | HT1080 | Sensitivity | Negative | Negative |
| METAP1 | Methionine aminopeptidase 1 | U87MG | Sensitivity | Negative | Negative |
| METAP2 | Methionine aminopeptidase 2 | A549 | Sensitivity | Negative | Negative |
| CDKN1A | Cyclin-dependent kinase inhibitor 1A (p21) | A549 | Resistance | Positive | Positive |
Note: Specific normZ scores were not publicly available in the reviewed literature. The table reflects the qualitative outcomes reported.
Experimental Protocols
This section provides a detailed protocol for a genome-wide CRISPR-Cas9 screen to identify modulators of M8891 sensitivity, based on the methodology described by Friese-Hamim et al.
Cell Line and Reagents
-
Cell Lines:
-
A549 (human lung carcinoma)
-
HT1080 (human fibrosarcoma)
-
U87MG (human glioblastoma)
-
-
This compound: Synthesized as described in the literature.
-
CRISPR Library: Toronto KnockOut v3 (TKOv3) library (Addgene #90294), containing 70,948 gRNAs targeting 18,053 protein-coding genes.
-
Lentivirus Production: Standard protocols for lentivirus production using a packaging plasmid (e.g., psPAX2) and an envelope plasmid (e.g., pMD2.G).
-
Reagents:
-
DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Puromycin
-
Polybrene
-
Genomic DNA extraction kit
-
PCR reagents for library amplification and sequencing
-
Determination of IC40 Concentration of this compound
Before initiating the CRISPR screen, it is essential to determine the 40% inhibitory concentration (IC40) of M8891 for each cell line.
-
Cell Seeding: Plate A549, HT1080, and U87MG cells in 96-well plates at a density that allows for logarithmic growth over the course of the assay.
-
Drug Treatment: The following day, treat the cells with a serial dilution of M8891. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assay: Determine cell viability using a standard assay such as CellTiter-Glo® or MTT.
-
IC40 Calculation: Plot the dose-response curve and calculate the IC40 value for each cell line. This is the concentration of M8891 that will be used for the screen.
CRISPR-Cas9 Library Transduction
-
Lentivirus Production: Produce high-titer lentivirus carrying the TKOv3 library.
-
Cell Transduction:
-
Seed the target cells (A549, HT1080, or U87MG) at a density that will result in approximately 30-50% confluency at the time of transduction.
-
Transduce the cells with the TKOv3 lentiviral library at a low multiplicity of infection (MOI) of ~0.3. This is crucial to ensure that most cells receive a single guide RNA. Use polybrene to enhance transduction efficiency.
-
Ensure a sufficient number of cells are transduced to achieve at least 200-fold coverage of the library.
-
-
Puromycin Selection: 48 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be pre-determined for each cell line to kill non-transduced cells within 48-72 hours.
CRISPR Screen Execution
-
Initial Cell Collection (T0): After puromycin selection, harvest a population of cells to serve as the baseline (T0) reference for sgRNA representation.
-
Drug Treatment:
-
Plate the remaining cells in triplicate for each treatment condition:
-
Vehicle control (DMSO)
-
This compound at the predetermined IC40 concentration.
-
-
Maintain the cells under treatment for a period that allows for significant selection pressure (e.g., 14-21 days), ensuring the cell population is passaged as needed while maintaining library representation.
-
-
Final Cell Collection: At the end of the treatment period, harvest the cells from both the DMSO and M8891-treated populations.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Library Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the libraries for next-generation sequencing.
-
Data Processing:
-
Align the sequencing reads to the TKOv3 library to determine the read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the M8891-treated samples relative to the DMSO-treated samples.
-
-
Hit Identification:
-
Use a statistical method such as DrugZ to calculate a normalized Z-score (normZ) for each gene.
-
Genes with a significant positive normZ score are considered resistance hits (knockout confers resistance).
-
Genes with a significant negative normZ score are considered sensitivity hits (knockout confers sensitivity).
-
Visualizations
Experimental Workflow
Caption: Workflow for the genome-wide CRISPR screen to identify M8891 sensitivity genes.
p53 Signaling Pathway in M8891 Resistance
Caption: p53 activation by M8891-induced stress leads to apoptosis. p53 knockout confers resistance.
MetAP1/2 in M8891 Sensitivity
Caption: Functional redundancy of MetAP1 and MetAP2. Knockout of MetAP1 increases sensitivity to MetAP2 inhibition by M8891.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-M8891 Combination Therapy with VEGF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a potent and selective, reversible, small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2] Its mechanism of action confers both anti-angiogenic and anti-tumoral properties.[1][3] Preclinical studies have demonstrated that combination therapy of this compound with vascular endothelial growth factor (VEGF) inhibitors results in synergistic anti-tumor activity, particularly in models of renal cell carcinoma.[4] This document provides detailed application notes and protocols for researchers investigating this promising combination therapy.
Rationale for Combination Therapy
The synergistic effect of combining this compound with VEGF inhibitors stems from the dual targeting of angiogenesis through distinct and complementary mechanisms.
-
This compound: Inhibits MetAP2, which is crucial for the N-terminal processing of a subset of proteins essential for endothelial cell proliferation and survival.[4][5] Inhibition of MetAP2 leads to cell-cycle arrest in endothelial cells.[5]
-
VEGF Inhibitors: Directly target the VEGF signaling pathway, a primary driver of tumor angiogenesis. These inhibitors block the binding of VEGF to its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling cascades that promote vascular growth.[6][7]
By simultaneously targeting MetAP2 and the VEGF pathway, the combination therapy achieves a more comprehensive blockade of angiogenesis than either agent alone, leading to enhanced tumor growth inhibition.[4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HUVEC | Proliferation | 20 | [4] |
| Murine MetAP2 | Enzymatic | 32 | [4] |
| Human MetAP2 | Enzymatic | 52 | [4] |
| Human MetAP1 | Enzymatic | >10,000 | [4] |
In Vivo Efficacy of this compound and Sunitinib Combination in Renal Cell Carcinoma Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Tumor Growth Inhibition (%) vs. Vehicle | Tumor Stasis/Regression | Statistical Significance (vs. Sunitinib alone) | Reference |
| RXF-2264 | This compound (100 mg/kg) | Not explicitly quantified | Stasis | Not Applicable | [4] |
| Sunitinib (40 mg/kg) | Not explicitly quantified | Stasis | Not Applicable | [4] | |
| This compound + Sunitinib | Significantly enhanced | Regression | p < 0.001 | [4] | |
| RXF-2717 | This compound (100 mg/kg) | Not explicitly quantified | Stasis | Not Applicable | [4] |
| Sunitinib (40 mg/kg) | Not explicitly quantified | Stasis | Not Applicable | [4] | |
| This compound + Sunitinib | Significantly enhanced | Regression | p < 0.001 | [4] | |
| RXF-2796 | This compound (100 mg/kg) | Not explicitly quantified | Stasis | Not Applicable | [4] |
| Sunitinib (40 mg/kg) | Not explicitly quantified | Growth | Not Applicable | [4] | |
| This compound + Sunitinib | Significantly enhanced | Regression | p < 0.001 | [4] |
Note: Tumor growth inhibition percentages are not explicitly stated in the source but are inferred from tumor growth curves showing stasis or regression. The combination therapy consistently demonstrated superior efficacy over monotherapies.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and VEGF Inhibitor Combination Therapy
Caption: Synergistic inhibition of angiogenesis by targeting VEGF and MetAP2 pathways.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for preclinical in vivo efficacy studies of combination therapy.
Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the in vitro anti-proliferative activity of this compound alone and in combination with a VEGF inhibitor on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF inhibitor (e.g., Sunitinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the VEGF inhibitor in EGM-2 with 2% FBS.
-
For combination studies, prepare a matrix of concentrations of both compounds.
-
Remove the culture medium from the cells and add the drug-containing medium.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a commercially available reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC50 values and assess synergy using appropriate software (e.g., CompuSyn).
In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a VEGF inhibitor in a relevant tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Patient-derived renal cell carcinoma tumor fragments
-
This compound formulated for oral administration
-
VEGF inhibitor (e.g., Sunitinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Protocol:
-
Surgically implant patient-derived renal cell carcinoma tumor fragments subcutaneously into the flank of immunocompromised mice.[4]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (n ≥ 8 per group): Vehicle control, this compound monotherapy, VEGF inhibitor monotherapy, and combination therapy.
-
Administer treatments orally according to the desired dosing schedule (e.g., daily for this compound and a 5-days-on/2-days-off schedule for sunitinib).[4]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width²) / 2).
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds 2000 mm³ or signs of morbidity).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Western Blot Analysis of MetAP2 Target Engagement
Objective: To confirm the inhibition of MetAP2 in tumor tissue by measuring the accumulation of its substrate, methionylated elongation factor 1-alpha-1 (Met-EF1a-1).
Materials:
-
Excised tumor tissue from in vivo studies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Met-EF1a-1, anti-total-EF1a-1, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Met-EF1a-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EF1a-1 and a loading control to normalize the data.
Clinical Status
A first-in-human, Phase I clinical trial of this compound as a monotherapy in patients with advanced solid tumors (NCT03138538) has been completed.[8] The study established a manageable safety profile and determined the recommended Phase II dose.[8] As of the latest available information, there are no registered clinical trials specifically evaluating the combination of this compound with VEGF inhibitors. The promising preclinical data strongly support the rationale for initiating such clinical investigations.
Conclusion
The combination of this compound with VEGF inhibitors represents a compelling therapeutic strategy for tumors that are dependent on angiogenesis, such as renal cell carcinoma. The synergistic anti-tumor activity observed in preclinical models warrants further investigation in a clinical setting. The protocols and data presented in these application notes provide a framework for researchers to further explore the potential of this novel combination therapy.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine Aminopeptidase-2 Regulates Human Mesothelioma Cell Survival: Role of Bcl-2 Expression and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-M8891 Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-M8891, a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). The information compiled herein, including detailed experimental protocols and data summaries, is intended to guide researchers in the effective design and execution of preclinical and clinical studies involving this compound.
Introduction
This compound is an orally bioavailable small molecule that targets MetAP2, a key enzyme involved in angiogenesis and cell proliferation.[1][2][3] Inhibition of MetAP2 by this compound has demonstrated significant anti-tumor and antiangiogenic effects in a variety of preclinical models.[2][4] Unlike irreversible inhibitors of MetAP2, this compound exhibits a reversible binding mechanism.[2] This document outlines the key pharmacokinetic parameters of this compound across different species and details the pharmacodynamic assays used to assess its biological activity and target engagement.
Pharmacokinetic Properties
This compound generally exhibits low clearance and a small to medium volume of distribution across various preclinical species, with moderate to high oral bioavailability.[5] A summary of key pharmacokinetic parameters is presented in the tables below.
In Vitro Activity
| Parameter | Value | Species/Cell Line | Reference |
| MetAP2 IC₅₀ | 54 nM | Human | [5] |
| MetAP2 Kᵢ | 4.33 nM | Human | [5] |
| MetAP1 IC₅₀ | >10 µM | Human | [5] |
| HUVEC Proliferation IC₅₀ | 20 nM | Human | [5] |
Preclinical Pharmacokinetics of a Single Intravenous (IV) Dose (0.2 mg/kg)
| Species | Clearance (CL) | Volume of Distribution (Vss) |
| Rat | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg |
| Dog | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg |
| Monkey | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg |
Preclinical Pharmacokinetics of a Single Oral (PO) Dose
| Species | Dose | Oral Bioavailability (F) |
| Rat | 20 mg/kg | ~40-80% |
| Dog | 0.5 mg/kg | ~40-80% |
| Monkey | 0.5 mg/kg | ~40-80% |
Pharmacodynamic Properties and Biomarkers
The primary pharmacodynamic effect of this compound is the inhibition of MetAP2, which leads to the accumulation of its substrate, methionylated elongation factor 1-alpha-1 (Met-EF1α).[1][4] The level of Met-EF1α in tumor tissue serves as a robust biomarker for assessing the target engagement and biological activity of this compound in vivo.[1][3] Preclinical studies have established a target minimum PD level of 125 µg of Met-EF1α per mg of protein for efficacy.[2] This corresponds to a minimal steady-state trough concentration (Ctrough) of 1500 ng/mL (3.9 µM) in humans.[2]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its analysis are depicted in the following diagrams.
Experimental Protocols
In Vitro MetAP2 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
This compound compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)
-
Substrate (e.g., Met-Pro-AMC)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human MetAP2 to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
HUVEC Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage number)
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound compound
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTT, CyQUANT)
-
Plate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC₅₀ value.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a single-dose pharmacokinetic study of this compound in mice.
Materials:
-
This compound compound
-
Vehicle for IV and oral administration (e.g., 40% PEG200 in water)
-
Male or female mice (e.g., CD-1 or other appropriate strain)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Fast the animals overnight before dosing.
-
Administer this compound either intravenously (e.g., 0.2 mg/kg) via the tail vein or orally (e.g., 0.5 mg/kg) by gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss, F) using appropriate software.
In Vivo Pharmacodynamic Study in a Mouse Xenograft Model
This protocol describes the assessment of this compound's pharmacodynamic effect by measuring Met-EF1α levels in tumor tissue from a mouse xenograft model.
Materials:
-
Human tumor cells (e.g., renal cell carcinoma)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound compound and vehicle
-
Tissue homogenization buffer and equipment
-
Western blotting reagents and equipment
-
Primary antibody specific for Met-EF1α
-
Secondary antibody
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Implant human tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a predetermined size.
-
Administer this compound or vehicle control to the tumor-bearing mice.
-
At various time points after dosing, euthanize the animals and excise the tumors.
-
Homogenize a portion of the tumor tissue in lysis buffer to extract total protein.
-
Determine the protein concentration in the lysates.
-
Perform Western blot analysis on the tumor lysates to detect and quantify the levels of Met-EF1α.
-
Normalize the Met-EF1α signal to the total protein concentration.
-
Correlate the levels of Met-EF1α with the corresponding plasma concentrations of this compound.
References
- 1. [PDF] Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-M8891 Treatment
These application notes provide a comprehensive overview of the sensitivity of various cell lines to (R)-M8891, a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Introduction
This compound, also known as M8891, is a selective, reversible, and orally bioavailable small-molecule inhibitor of MetAP2.[1][2] MetAP2 is a metalloenzyme that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[1][3] Inhibition of MetAP2 has been shown to have both antiangiogenic and antitumoral effects, making it a promising target for cancer therapy.[3][4][5] M8891 has demonstrated the ability to block the growth of human endothelial cells and exhibits differential growth inhibition across various cancer cell lines.[1]
Cell Line Sensitivity to this compound
The sensitivity of cancer cell lines to this compound is influenced by several factors, with the tumor suppressor p53 and the expression levels of MetAP1 and MetAP2 being key determinants.[1][4][6] Genome-wide CRISPR screens have identified that functional p53 is required for the antiproliferative activity of M8891 in certain cell lines, such as A549.[4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines. This data is crucial for selecting appropriate models for further preclinical investigation.
| Cell Line | Cancer Type | Species | IC50 (µM) |
| Highly Sensitive (<1 µM) | |||
| HUVEC | Endothelial | Human | 0.02[2] |
| HT1080 | Fibrosarcoma | Human | < 1 |
| U87MG | Glioblastoma | Human | < 1 |
| A549 | Lung Carcinoma | Human | < 1 |
| Caki-1 | Renal Cell Carcinoma | Human | < 1 |
| Moderately Sensitive (1-10 µM) | |||
| ACHN | Renal Cell Carcinoma | Human | 1-10 |
| 786-O | Renal Cell Carcinoma | Human | 1-10 |
| Less Sensitive (>10 µM) | |||
| BxPC-3 | Pancreatic Adenocarcinoma | Human | > 10 |
| PANC-1 | Pancreatic Adenocarcinoma | Human | > 10 |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Human | > 10 |
| AsPC-1 | Pancreatic Adenocarcinoma | Human | > 10 |
| HCT 116 | Colorectal Carcinoma | Human | > 10 |
| HT-29 | Colorectal Carcinoma | Human | > 10 |
| SW480 | Colorectal Carcinoma | Human | > 10 |
| SW620 | Colorectal Carcinoma | Human | > 10 |
| RKO | Colorectal Carcinoma | Human | > 10 |
Note: The IC50 values for the cancer cell lines other than HUVEC are graphically represented in the source and have been categorized based on the provided visual data.[4] The cell lines A549, HT1080, and U87MG were noted as being sensitive to MetAP2 inhibitors and were used in CRISPR screens.[1]
Signaling Pathway of this compound Action
This compound exerts its anticancer effects by inhibiting MetAP2, which in turn modulates several downstream signaling pathways. A key mechanism is the p53-dependent induction of the cell cycle inhibitor p21.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Overcoming Drug Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms in cancer cells, with a focus on the MetAP-2 inhibitor (R)-M8891 and a broader overview of SHP2 inhibitors.
Section 1: this compound - A Methionine Aminopeptidase-2 (MetAP-2) Inhibitor
This compound is a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the maturation of a variety of proteins involved in angiogenesis and tumor cell proliferation.[1][2] It is important to distinguish M8891 from SHP2 inhibitors, which target a different signaling pathway.
Frequently Asked Questions (FAQs) about this compound Resistance
Q1: What are the known resistance mechanisms to this compound in cancer cells?
A1: Preclinical studies, including CRISPR genome-wide screens, have identified key determinants of sensitivity and resistance to M8891.[3][4][5] The primary factors identified are:
-
Tumor Suppressor p53 Status: The functionality of the p53 tumor suppressor protein is a significant factor in determining resistance.[4][5]
-
MetAP1/MetAP2 Expression Levels: The expression levels of both MetAP1 and MetAP2 can influence the sensitivity of cancer cells to M8891.[4][5]
Q2: How was the role of p53 and MetAP1/2 in M8891 resistance discovered?
A2: A CRISPR genome-wide screen was conducted to identify genes that, when knocked out, would confer either sensitivity or resistance to M8891.[4][5] This unbiased genetic screen pinpointed the tumor suppressor p53 and the MetAP enzymes themselves as critical modulators of the cellular response to M8891.
Q3: Are there any identified pharmacodynamic biomarkers for M8891 activity?
A3: Yes, the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1a-1) serves as a reliable pharmacodynamic biomarker for MetAP-2 inhibition by M8891.[1][4][5] Researchers can monitor the levels of Met-EF1a-1 in cell and mouse studies to confirm target engagement.
Troubleshooting Guide for this compound Experiments
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high resistance to M8891 in a cancer cell line. | The cell line may have a non-functional p53 pathway or low expression of MetAP1/2. | 1. Sequence the TP53 gene to check for mutations. 2. Perform a Western blot to assess p53 protein expression and functionality (e.g., by checking p21 induction after DNA damage). 3. Use qPCR or Western blotting to determine the expression levels of MetAP1 and MetAP2. |
| Inconsistent results in cell viability assays. | Issues with drug stability, cell seeding density, or assay timing. | 1. Prepare fresh M8891 solutions for each experiment. 2. Optimize cell seeding density to ensure logarithmic growth during the assay period. 3. Perform a time-course experiment to determine the optimal duration of M8891 treatment. |
| No detectable change in the Met-EF1a-1 biomarker after M8891 treatment. | Insufficient drug concentration, short treatment duration, or technical issues with the detection method. | 1. Increase the concentration of M8891. 2. Extend the treatment duration. 3. Optimize the Western blot protocol for Met-EF1a-1 detection, ensuring the antibody is validated and sensitive. |
Key Experimental Protocols
CRISPR Genome-Wide Screen for Resistance/Sensitivity Determinants
-
Library Transduction: Transduce the cancer cell line of interest with a genome-wide CRISPR knockout library.
-
Drug Selection: Treat the transduced cell population with a lethal dose of M8891.
-
Genomic DNA Extraction: Isolate genomic DNA from both the M8891-treated and untreated (control) cell populations.
-
gRNA Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.
-
Data Analysis: Compare the gRNA representation between the treated and control groups to identify gRNAs that are either enriched (conferring resistance) or depleted (conferring sensitivity).
Western Blot for Met-EF1a-1 Pharmacodynamic Biomarker
-
Cell Lysis: Lyse M8891-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for Met-EF1a-1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Section 2: SHP2 Inhibitors - Targeting a Key Signaling Node
SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), encoded by the PTPN11 gene, is a crucial component of multiple signaling pathways that drive cancer cell proliferation, survival, and differentiation, including the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways.[6][7] Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents.[8]
Frequently Asked Questions (FAQs) about SHP2 Inhibitor Resistance
Q1: What are the primary mechanisms of resistance to allosteric SHP2 inhibitors?
A1: Resistance to SHP2 inhibitors can arise through several mechanisms, broadly categorized as:
-
SHP2-Intrinsic Mechanisms: Mutations in the PTPN11 gene that prevent the inhibitor from binding to its allosteric site or that lock SHP2 in its active conformation.[6]
-
SHP2-Extrinsic (Bypass) Mechanisms: Activation of downstream components of the RAS-MAPK pathway or parallel signaling pathways that circumvent the need for SHP2 activity.[9]
Q2: Which specific genes have been implicated in SHP2 inhibitor resistance?
A2: Genome-wide CRISPR/Cas9 screens have identified several genes whose loss can confer resistance to SHP2 inhibitors. These include:
-
LZTR1: Involved in the regulation of RAS protein stability.[9]
-
INPPL1 (SHIP2): A phosphatase that negatively regulates the PI3K-AKT pathway.[9]
-
MAP4K5, SPRED2, STK40, NCOA6, NCOR1, and ELAVL1: These genes are involved in various aspects of signal transduction and gene regulation.[9]
Q3: How does feedback activation of receptor tyrosine kinases (RTKs) contribute to resistance?
A3: In some cancer models, particularly those driven by FGFR, initial inhibition of SHP2 leads to a rapid rebound in ERK phosphorylation.[10] This is due to the downregulation of negative regulators of RTK signaling (like SPRY proteins), leading to feedback activation of the RTK and subsequent reactivation of the MAPK pathway.[10]
Troubleshooting Guide for SHP2 Inhibitor Experiments
| Problem | Possible Cause | Suggested Solution |
| Rapid rebound of p-ERK levels after initial inhibition with a SHP2 inhibitor. | Feedback activation of an upstream receptor tyrosine kinase (RTK). | 1. Perform a time-course experiment to monitor p-ERK levels over several hours. 2. Use an RTK inhibitor in combination with the SHP2 inhibitor to block the feedback loop. 3. Investigate the expression and phosphorylation status of various RTKs in your cell line. |
| Cell line is unexpectedly resistant to SHP2 inhibitor monotherapy. | The cell line may have a pre-existing mutation downstream of SHP2 (e.g., in KRAS or BRAF) or may rely on a parallel signaling pathway for survival. | 1. Sequence key genes in the MAPK and PI3K-AKT pathways. 2. Test the efficacy of combining the SHP2 inhibitor with inhibitors of other pathways (e.g., MEK or PI3K inhibitors). |
| Difficulty in generating a stable resistant cell line through chronic drug exposure. | The resistance mechanism may involve complex genetic or epigenetic changes that are difficult to select for in vitro. | 1. Try a pulsatile dosing regimen (high dose for a short period followed by a recovery phase). 2. Use a lower, more clinically relevant concentration of the SHP2 inhibitor for a longer duration. |
Key Experimental Protocols
Phospho-ERK Rebound Assay
-
Cell Seeding: Plate cancer cells and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the SHP2 inhibitor.
-
Time-Course Lysis: Lyse the cells at various time points after drug addition (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Quantification: Quantify the p-ERK/total ERK ratio at each time point to assess for a rebound in signaling.
Combination Therapy Synergy Assay
-
Drug Combination Matrix: Create a dose-response matrix with varying concentrations of the SHP2 inhibitor and a second drug (e.g., a MEK inhibitor).
-
Cell Viability Assay: Treat cells with the drug combinations for a defined period (e.g., 72 hours) and measure cell viability using an assay like CellTiter-Glo.
-
Synergy Analysis: Use software such as Combenefit or the Chou-Talalay method to calculate synergy scores (e.g., Combination Index) and determine if the drug combination is synergistic, additive, or antagonistic.
Data Presentation: SHP2 Inhibitor Resistance Mechanisms
| Resistance Mechanism | Key Genes/Proteins Involved | Effect on Signaling | Potential Combination Therapy |
| Feedback RTK Activation | FGFR, EGFR, SPRY proteins | Rapid rebound of p-ERK | RTK inhibitors |
| Bypass Track Activation | LZTR1, INPPL1 (SHIP2) | Increased RAS and ERK activity, increased AKT activation | MEK inhibitors, PI3K inhibitors |
| Oncogenic SHP2 Mutants | SHP2 (E76A, G60V, etc.) | Constitutive SHP2 activation | Novel allosteric inhibitors that bind to mutant forms |
Visualizations
This technical support center provides a starting point for researchers working with this compound and SHP2 inhibitors. As new research emerges, these guides will be updated to reflect the latest findings in the field of cancer drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR | Semantic Scholar [semanticscholar.org]
Technical Support Center: MetAP1 Expression and (R)-M8891 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the relationship between Methionine Aminopeptidase 1 (MetAP1) expression and the efficacy of (R)-M8891.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between MetAP1 and this compound?
A: this compound is the less active enantiomer of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] M8891 shows very low activity against MetAP1, with an IC50 greater than 10 µM.[1][2][3] Therefore, this compound is expected to be an even weaker inhibitor of MetAP1. The primary relevance of MetAP1 expression to the study of M8891 (and its isomers) lies in the functional redundancy between MetAP1 and MetAP2.
Q2: How does MetAP1 expression influence the efficacy of MetAP2 inhibitors like M8891?
A: Studies have shown that the expression level of MetAP1 can be a key determinant of cellular sensitivity to MetAP2 inhibitors.[4][5][6] Cells with lower levels of MetAP1 tend to be more sensitive to the inhibition of MetAP2.[4] This suggests that MetAP1 can compensate for the loss of MetAP2 activity, and its expression level could be a predictive biomarker for the efficacy of MetAP2-targeting therapies.[4][5]
Q3: What is the mechanism of action of MetAP inhibitors?
A: Methionine aminopeptidases (MetAPs) are enzymes that cleave the initiator methionine from newly synthesized proteins, a crucial step in protein maturation.[3][7][8] By inhibiting MetAPs, these compounds disrupt the normal processing of proteins, which can lead to altered cellular functions and cell death, particularly in rapidly dividing cells like cancer cells.[7] M8891 is a reversible inhibitor that binds to the active site of MetAP2.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when treating with M8891.
-
Possible Cause 1: Variable MetAP1 expression in cell lines.
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Troubleshooting Step: Before initiating a series of experiments, perform baseline characterization of MetAP1 and MetAP2 protein expression levels in your panel of cell lines via Western blotting or quantitative proteomics. This will help in stratifying cell lines based on MetAP expression and may explain differential sensitivity to M8891.
-
-
Possible Cause 2: Use of the less active this compound isomer.
-
Troubleshooting Step: Confirm the stereoisomeric purity of your M8891 compound. The (R)-enantiomer is significantly less active than the eutomer M8891.[6] For potent MetAP2 inhibition, ensure you are using the correct M8891 isomer.
-
-
Possible Cause 3: Cell culture conditions affecting protein expression.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence protein expression levels.
-
Problem 2: Difficulty in detecting the pharmacodynamic biomarker of MetAP2 inhibition.
-
Background: The accumulation of the unprocessed (methionylated) form of the translation elongation factor 1-alpha-1 (Met-EF1a-1) is a specific and robust pharmacodynamic biomarker for MetAP2 inhibition by M8891.[5][9][10]
-
Possible Cause 1: Insufficient antibody sensitivity or specificity.
-
Troubleshooting Step: Utilize a validated antibody that specifically recognizes the N-terminal methionine-containing form of EF1a-1.[6] It may be necessary to generate a custom antibody for this purpose.
-
-
Possible Cause 2: Inadequate drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration of M8891 and duration of treatment for observing a significant accumulation of Met-EF1a-1 in your specific cell line.
-
-
Possible Cause 3: Low abundance of the target protein.
-
Troubleshooting Step: Ensure that the total protein load on your Western blot is sufficient for the detection of Met-EF1a-1.
-
Quantitative Data Summary
Table 1: In Vitro Potency of M8891 and its (R)-enantiomer
| Compound | Target | IC50 (nM) | Reference |
| M8891 | Human MetAP2 | 52 | [6] |
| M8891 | Murine MetAP2 | 32 | [6] |
| M8891 | Human MetAP1 | >10,000 | [2][3][6] |
| This compound | Human MetAP2 | ~7,800 (150-fold less active than M8891) | [6] |
Table 2: Cellular Proliferation Inhibition by M8891
| Cell Line | Assay | IC50 (nM) | Reference |
| HUVEC | Proliferation | 20 | [2] |
| A549 (mock) | Viability (96h) | 120 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MetAP1 and Met-EF1a-1 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-40 µg of total protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against MetAP1 (e.g., 1:1000 dilution) and Met-EF1a-1 (using a validated antibody) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of M8891 or this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Role of MetAP1 and MetAP2 in protein maturation and the inhibitory effect of M8891.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing (R)-M8891 dosage in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (R)-M8891 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2] Its mechanism of action is the selective inhibition of MetAP-2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[2][3] By inhibiting MetAP-2, this compound disrupts protein synthesis and maturation, which in turn hinders the proliferation of endothelial cells.[3][4] This leads to antiangiogenic effects, cutting off the blood supply to tumors, and direct antitumoral activities.[1][2]
Q2: What is the difference between this compound and M8891?
This compound is the active enantiomer of the compound. The stereochemical configuration is crucial for its inhibitory activity, with the (R)-enantiomer being significantly more potent than its counterpart.[5]
Q3: Is this compound selective for MetAP-2?
Yes, this compound is highly selective for MetAP-2. It shows minimal inhibition of MetAP-1, with an IC50 greater than 10 µM for MetAP-1.[1][2]
Q4: What is the recommended route of administration for this compound in animal models?
This compound is orally active and has demonstrated efficacy when administered orally (po).[1] Intravenous (IV) administration has also been used in pharmacokinetic studies.[1] The choice of administration route may depend on the specific experimental design.
Q5: How should this compound be prepared for in vivo administration?
For oral administration, this compound can be formulated in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy/Tumor Growth Inhibition | - Suboptimal Dosage: The dose may be too low for the specific animal model or tumor type. - Poor Bioavailability: Issues with the formulation or route of administration affecting drug absorption. - Drug Stability: Degradation of the compound due to improper storage or handling. - Model Resistance: The tumor model may be insensitive to MetAP-2 inhibition. | - Dose Escalation Study: Perform a dose-response study to determine the optimal dose. Doses ranging from 20 mg/kg daily to 150 mg/kg twice daily have been reported.[1][5] - Formulation Check: Ensure the compound is fully dissolved and the vehicle is appropriate. Consider alternative oral formulations or a different administration route if oral bioavailability is a concern.[1] - Fresh Preparation: Prepare solutions fresh daily and store stock solutions as recommended.[1] - Biomarker Analysis: Measure the level of the pharmacodynamic biomarker Met-EF1α in tumor tissue to confirm target engagement.[6][7][8] |
| Observed Toxicity (e.g., weight loss, lethargy) | - High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Dose Reduction: Reduce the dosage or the frequency of administration. - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. - Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the study. |
| Platelet Count Decrease | - On-target Toxicity: Inhibition of MetAP-2 may affect hematopoiesis. A decrease in platelet count has been observed as a treatment-emergent adverse event in clinical studies.[9][10][11][12] | - Blood Monitoring: If feasible, monitor complete blood counts (CBCs) to track platelet levels. - Dose Adjustment: Consider a lower dose or a different dosing schedule. |
| Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal Variation: Biological differences between individual animals. - Experimental Technique: Variations in tumor implantation or measurement techniques. | - Standardized Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Blinding: Whenever possible, blind the personnel performing treatments and measurements to the treatment groups. |
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Animal Model: Female CD-1 nude mice (6-7 weeks old) with human U87-MG glioblastoma xenografts.[1]
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Dosing: Administer this compound orally (po) at a dosage of 20 mg/kg once daily for 14 days.[1]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health daily.
-
-
Endpoint: At the end of the treatment period, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Pharmacokinetic (PK) Study
-
Animal Models: Rat, dog, and monkey.[1]
-
Drug Preparation: Prepare this compound for intravenous (IV) administration.
-
Dosing: Administer a single IV dose of 0.2 mg/kg.[1]
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of this compound to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and bioavailability (F).[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (MetAP-2) | 54 nM[1][2] |
| Ki (MetAP-2) | 4.33 nM[1][2] |
| IC50 (HUVEC Proliferation) | 20 nM[1] |
| IC50 (MetAP-1) | >10 µM[1][2] |
Table 2: Pharmacokinetic Parameters of this compound (0.2 mg/kg IV)
| Species | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F) (%) |
| Rat, Dog, Monkey | ~0.03 - 0.4 | ~0.23 - 1.3 | ~40 - 80 |
Data represents a range observed across the tested species.[1]
Table 3: Reported Efficacious Dosing in Animal Models
| Animal Model | Tumor Type | Dosage | Administration Route | Duration | Outcome |
| Female CD-1 nude mice | Human U87-MG glioblastoma | 20 mg/kg, once a day | po | 14 days | Strong tumor growth inhibition[1] |
| Renal Cell Carcinoma Models | Not Specified | 150 mg/kg, twice a day | po | Not Specified | Monotherapy efficacy[5] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. m8891 - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: (R)-M8891 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-M8891, a selective and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a crucial enzyme that removes the N-terminal methionine from nascent proteins, a key step in protein maturation.[1][3][4] By inhibiting MetAP2, this compound impairs protein synthesis, which in turn leads to a reduction in endothelial cell proliferation. This anti-angiogenic effect is central to its anti-tumor activity.[5][6][7]
Q2: How selective is this compound for MetAP2?
This compound is a selective inhibitor of MetAP2. Notably, it does not inhibit the related enzyme MetAP1 at concentrations where it effectively inhibits MetAP2 (IC50 >10 µM for MetAP1).[8]
Q3: What are the known on-target effects of this compound that I should expect in my experiments?
The primary on-target effects of this compound are anti-angiogenic and anti-proliferative. In cellular assays, you should expect to see inhibition of endothelial cell growth (e.g., HUVECs).[9][10] In vivo, this compound has been shown to inhibit tumor growth.[6] A key pharmacodynamic biomarker of this compound activity is the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2.[1][3]
Q4: What is the most common off-target or adverse effect observed with this compound?
The most frequently reported treatment-emergent adverse event in the Phase I clinical trial of this compound was a dose-dependent decrease in platelet count, also known as thrombocytopenia.[1][2][11][12] This is a critical consideration for in vivo studies.
Q5: Are there other potential off-target effects associated with the MetAP2 inhibitor class?
Yes, other inhibitors of MetAP2, such as beloranib, have been associated with an increased risk of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism.[13] This led to the discontinuation of beloranib's development. Although this compound is a reversible inhibitor designed for an improved safety profile, it is important to be aware of this potential class-wide effect.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpectedly high levels of cell death in my cancer cell line, even at low concentrations of this compound.
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Possible Cause 1: On-target anti-proliferative effect. this compound has direct anti-proliferative effects on some tumor cell lines, which can lead to cell death. The sensitivity of different cancer cell lines to this compound can vary.
-
Troubleshooting Steps:
-
Review Cell Line Sensitivity Data: If available, consult literature for the known sensitivity of your specific cell line to MetAP2 inhibitors.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the IC50 of this compound in your cell line.
-
Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of your cells after treatment. MetAP2 inhibition can induce cell cycle arrest.
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Measure Apoptosis: Use assays such as Annexin V/PI staining to quantify the level of apoptosis induced by this compound in your cells.
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Issue 2: In my in vivo animal model, I am observing signs of bleeding or bruising after treatment with this compound.
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Possible Cause: this compound-induced thrombocytopenia. As mentioned in the FAQs, the most common adverse effect of this compound is a decrease in platelet count.[1][2][11][12] This can lead to an increased risk of bleeding.
-
Troubleshooting Steps:
-
Monitor Platelet Counts: Perform regular complete blood counts (CBCs) on your animals to monitor platelet levels.
-
Dose Adjustment: If thrombocytopenia is observed, consider reducing the dose of this compound.
-
Careful Handling: Handle animals with extra care to minimize the risk of injury and bleeding.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination to look for any signs of hemorrhage.
-
Issue 3: My experimental results are inconsistent or suggest an off-target effect that is not documented.
-
Possible Cause: Unknown off-target interaction. While this compound is selective, a comprehensive screen of all possible off-target interactions is not publicly available. Your experimental system may express a protein that is sensitive to this compound.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly.
-
Use a Structurally Unrelated MetAP2 Inhibitor: If possible, repeat key experiments with a different, structurally unrelated MetAP2 inhibitor to see if the effect is target-specific.
-
Control for Vehicle Effects: Always include a vehicle-only control group in your experiments.
-
Literature Search for Similar Phenotypes: Search the literature for other small molecules that produce a similar unexpected phenotype. This may provide clues to the potential off-target.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Reference |
| MetAP2 | 54 nM | [8] |
| MetAP1 | >10 µM | [8] |
| HUVEC Proliferation | 20 nM | [8] |
Table 2: Phase I Clinical Trial Adverse Events (Most Common)
| Adverse Event | Frequency | Severity | Reference |
| Platelet Count Decrease | Most Common | Dose-dependent, Grade 1-4 | [1][2][11][12] |
Experimental Protocols
Protocol 1: Assessment of this compound on Endothelial Cell Proliferation (HUVEC Assay)
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Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Proliferation Assay: Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Monitoring Platelet Counts in In Vivo Studies
-
Animal Model: Use an appropriate animal model for your study (e.g., tumor xenograft model in mice).
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Treatment: Administer this compound at the desired dose and schedule.
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Blood Collection: At baseline (before treatment) and at regular intervals during the study (e.g., weekly), collect a small volume of blood from the animals via a suitable method (e.g., tail vein or retro-orbital sinus). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
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Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the platelet count.
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Data Analysis: Plot the mean platelet counts for each treatment group over time to assess the effect of this compound on platelet levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. "A multicenter, open-label, dose-escalation, first-in-man study of MetA" by M A. Carducci, Ding Wang et al. [scholarlycommons.henryford.com]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
Impact of tumor redox state on (R)-M8891 activity
Welcome to the technical support center for (R)-M8891. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The content focuses specifically on the impact of the tumor redox state on the activity of this compound, a potent, selective, and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and reversible small-molecule inhibitor that selectively targets Methionine Aminopeptidase 2 (MetAP2).[3][4] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[5][6] By inhibiting MetAP2, M8891 impairs this process, leading to a decrease in endothelial and tumor cell proliferation, which in turn reduces angiogenesis and tumor growth.[4][7]
Q2: How does the tumor redox state directly influence the target of M8891, the MetAP2 enzyme?
A2: The activity of MetAP2 is directly regulated by its own redox state through an allosteric disulfide bond (Cys228-Cys448).[8][9] This bond can exist in either an oxidized (disulfide) or reduced (free thiols) state. The two forms of the enzyme exhibit different catalytic efficiencies and substrate specificities.[9] Cellular stress conditions common in tumors, such as hypoxia or glucose deprivation, promote the oxidation of this disulfide bond, thereby altering the enzyme's function.[8] The thioredoxin system is a key cellular component that efficiently reduces this bond, shifting the enzyme back to its reduced state.[8][9]
Q3: Can inhibition of MetAP2 by compounds like M8891 affect the overall redox balance of the cancer cell?
A3: Yes, studies with other MetAP2 inhibitors have shown that blocking the enzyme's activity can disrupt the cell's redox homeostasis, particularly the glutathione system.[10][11] In cancer cells sensitive to MetAP2 inhibition, treatment has been shown to decrease the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating a shift towards a more oxidized intracellular environment.[10] This suggests that while the cell's redox state can regulate MetAP2, MetAP2 inhibition can, in turn, impact the cell's ability to manage oxidative stress.
Q4: My tumor model has high levels of NRF2 activity. How might this affect M8891 efficacy?
A4: The NRF2 pathway is a master regulator of the cellular antioxidant response.[12] Constitutive activation of NRF2, common in many cancers, leads to the upregulation of antioxidant proteins, including enzymes responsible for glutathione synthesis and regeneration.[13] This creates a more robust antioxidant system, which could potentially counteract the oxidative stress induced by MetAP2 inhibition. While direct studies on M8891 are not available, a cellular state with high NRF2 activity and a resulting high GSH/GSSG ratio might confer resistance to therapies that rely on disrupting redox homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to M8891 and the redox regulation of its target, MetAP2.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|
| IC₅₀ | 52-54 nM | Human MetAP2 Enzyme | [1][3] |
| Kᵢ | 4.33 nM | MetAP2 Enzyme | [3] |
| IC₅₀ (Proliferation) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [3] |
| Selectivity | >10 µM (IC₅₀) | Human MetAP1 Enzyme |[3] |
Table 2: Redox-Dependent Properties of the MetAP2 Enzyme
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Standard Redox Potential | -261 to -266 mV | Redox potential of the Cys228-Cys448 allosteric disulfide bond. | [8][9] |
| Reduction Rate Constant | 16,180 M⁻¹s⁻¹ | Rate of reduction of the MetAP2 disulfide bond by Thioredoxin. |[8][9] |
*Table 3: Illustrative Impact of MetAP2 Inhibition on Cellular Glutathione Homeostasis **
| Cell Line | Treatment | Total Glutathione | GSSG (Oxidized Glutathione) | GSH/GSSG Ratio | Reference |
|---|---|---|---|---|---|
| HUVEC (Sensitive) | Control | Normalized to 1 | Normalized to 1 | Normalized to 1 | [10] |
| Fumagillin (5 nM) | Increased | Increased | Decreased | [10] | |
| HCT116 (Insensitive) | Control | Normalized to 1 | Normalized to 1 | Normalized to 1 | [10] |
| Fumagillin (1 µM) | Increased | No significant change | No significant change | [10] |
*Data shown is for the irreversible MetAP2 inhibitor Fumagillin and is presented to illustrate the potential biological principle of how MetAP2 inhibition can impact cellular redox state.
Signaling Pathways and Experimental Workflows
Caption: Redox regulation of MetAP2 and the impact of this compound.
Caption: Experimental workflow to assess the impact of redox state on M8891 activity.
Troubleshooting Guide
Issue: High variability in M8891 IC₅₀ values between experiments.
-
Q1: Could my cell culture conditions be the cause?
-
A: Yes. Inconsistent cell density at the time of seeding, variations in media supplements (like serum), or different lengths of time in culture can all lead to fluctuations in the cellular redox state.[10] High cell density can lead to nutrient deprivation and hypoxia, which can shift MetAP2 into its oxidized, less active state.[8]
-
Recommendation: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use the same batch of media and supplements for all related experiments. Allow plates to equilibrate before incubation to ensure even cell distribution.
-
-
Q2: How can I confirm if redox state is the source of variability?
-
A: Measure the redox state of your cells at the start of each experiment. Key indicators include intracellular Reactive Oxygen Species (ROS) levels and the ratio of reduced to oxidized glutathione (GSH/GSSG). If these values vary between experiments that yield different IC₅₀ values, it strongly suggests redox state is a contributing factor.
-
Recommendation: Use the protocols below (Protocols 1 and 2) to quantify ROS and glutathione levels in parallel with your M8891 dose-response experiments.
-
-
Q3: I observe that M8891 is less potent in my spheroid/3D cultures compared to 2D monolayers. Could this be a redox issue?
-
A: This is highly likely. Cells in the core of a spheroid often experience hypoxia and nutrient limitation. These stress conditions are known to increase oxidative stress and can lead to the oxidation of the allosteric disulfide bond in MetAP2, potentially altering its conformation and sensitivity to inhibitors.[8][9]
-
Recommendation: Attempt to co-treat your 3D cultures with M8891 and a reducing agent like N-acetylcysteine (NAC) to see if this restores sensitivity. This can help determine if the resistance is mediated by an oxidized intracellular environment.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Dichlorofluorescin Diacetate (DCFDA)
This protocol provides a general method for measuring changes in intracellular reactive oxygen species.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates suitable for fluorescence
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Include wells for untreated controls and blank (media only).
-
Cell Treatment: Treat cells with M8891 or redox-modulating agents as required by your experimental design. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
DCFDA Loading: Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free media.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: After incubation, remove the loading solution, wash cells gently with PBS, and add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a plate reader with excitation set to ~485 nm and emission to ~528 nm.
-
Data Analysis: Subtract the blank reading from all wells. Normalize the fluorescence of treated cells to that of the untreated control cells to determine the fold-change in ROS.
-
Protocol 2: Quantification of Reduced and Oxidized Glutathione (GSH/GSSG Ratio)
This protocol outlines the steps for measuring the levels of GSH and GSSG to determine the cellular glutathione redox state. Commercially available kits (e.g., from Cayman Chemical, Promega) are highly recommended for this assay. The following is a generalized workflow.
-
Materials:
-
Commercial GSH/GSSG Assay Kit (containing reagents for lysis, derivatization, and detection)
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Microplate reader (absorbance at ~405 nm)
-
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with M8891 or other compounds in a 6-well or 10 cm plate format to ensure sufficient cell numbers for lysis.
-
Cell Lysis: Harvest and count the cells. Lyse the cell pellet according to the kit manufacturer's instructions, typically using a deproteinizing agent like MPA to stabilize the glutathione.
-
Sample Preparation for GSSG: To measure GSSG specifically, one aliquot of the lysate must be treated with a reagent (like 2-vinylpyridine) that scavenges the reduced GSH, preventing it from being detected.
-
Assay Reaction: Add the prepared lysates (one set for total glutathione, one for GSSG) to a 96-well plate.
-
Add the assay reagents as per the kit's protocol. This typically involves an enzymatic recycling reaction where glutathione reductase reduces GSSG to GSH, and GSH reacts with DTNB (Ellman's reagent) to produce a colored product measured at ~405 nm.
-
Measurement: Incubate the plate for the recommended time and read the absorbance at ~405 nm.
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of total glutathione and GSSG from the standard curve.
-
Calculate the concentration of reduced GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]).
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Determine the GSH/GSSG ratio. A lower ratio indicates a more oxidized cellular state.
-
-
Caption: Troubleshooting logic for investigating variable this compound activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. m8891 - My Cancer Genome [mycancergenome.org]
- 8. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox regulation of methionine aminopeptidase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Central Role of Amino Acids in Cancer Redox Homeostasis: Vulnerability Points of the Cancer Redox Code [frontiersin.org]
Technical Support Center: Troubleshooting (R)-M8891 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with the Methionine Aminopeptidase-2 (MetAP-2) inhibitor, (R)-M8891.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] Its mechanism of action involves the inhibition of MetAP-2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[5][6] This process is a crucial step in protein maturation and function. By inhibiting MetAP-2, this compound demonstrates anti-angiogenic and anti-tumoral activities.[1][4]
Q2: What is the significance of the unprocessed MetAP-2 substrate, Met-EF1a?
The accumulation of the unprocessed, methionylated form of elongation factor 1-alpha (Met-EF1a) serves as a reliable pharmacodynamic biomarker for monitoring the target engagement and inhibitory activity of this compound both in vitro and in vivo.[7][8] Detection of increased Met-EF1a levels can confirm that this compound is effectively inhibiting MetAP-2 within the experimental system.
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Storage Condition | Duration | Notes |
| Solid Powder | -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | Store in a dry, dark environment.[9] |
| Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles.[1][10] |
| Working Solution (in vivo) | Prepare freshly on the day of use | To ensure reliable results.[10] |
(Data summarized from multiple sources)[1][9][10]
Q4: What are the solubility properties of this compound?
This compound is soluble in DMSO.[9] For in vivo studies, it can be formulated in various vehicles. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[10]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Inconsistent IC50 Values in Cell Viability Assays
Variability in IC50 values is a common issue in cell-based assays with small molecule inhibitors.
| Potential Cause | Troubleshooting Recommendation |
| Cell-Based Variability | |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform cell counts accurately before plating.[11][12] |
| High Cell Passage Number | Use cells with a consistent and low passage number, as high-passage cells can exhibit altered drug sensitivity.[12] |
| Variable Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Edge Effects in Multi-well Plates | To mitigate evaporation, consider leaving the outer wells of the plate empty or filling them with sterile media or PBS.[11] |
| Compound-Related Issues | |
| Incomplete Dissolution | Ensure this compound is fully dissolved in DMSO before further dilution into culture medium.[12] |
| Stock Solution Instability | Prepare fresh dilutions from a stable, frozen stock for each experiment and avoid multiple freeze-thaw cycles.[12] |
| Assay-Related Variability | |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments, as the duration of compound exposure can affect the observed IC50 value.[11][13] |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper mixing of reagents to improve consistency between technical replicates.[11][14][15] |
A troubleshooting workflow for inconsistent IC50 values is depicted below.
Issues with Western Blotting for Met-EF1a
Detecting the unprocessed form of EF1a is key to confirming this compound activity.
| Potential Cause | Troubleshooting Recommendation |
| Weak or No Signal | |
| Low Target Protein Abundance | Ensure sufficient protein is loaded per well (20-30 µg of total cell lysate is a good starting point). |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for larger proteins. |
| Inactive Primary/Secondary Antibody | Use fresh antibody dilutions and ensure proper storage of antibody stocks. Validate antibody performance with a positive control if available. |
| High Background | |
| Insufficient Blocking | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and/or duration of wash steps with TBST to remove non-specific antibody binding. |
| Non-Specific Bands | |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for the unprocessed, methionylated form of EF1a. Check the antibody datasheet for validation data. |
| Protein Degradation | Prepare cell lysates with protease and phosphatase inhibitors to prevent sample degradation. |
A diagram illustrating the MetAP-2 signaling pathway and the effect of this compound is provided below.
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures in vitro.
-
Preparation of Matrigel Plates:
-
Thaw growth factor-reduced Matrigel at 4°C overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Aliquot 50 µL of Matrigel into each well of the chilled plate, ensuring the bottom is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[16]
-
-
Cell Seeding and Treatment:
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells and resuspend them in the desired experimental medium containing various concentrations of this compound or vehicle control.
-
Seed 1-1.5 x 10^4 cells per well onto the solidified Matrigel.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Monitor tube formation at desired time points using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.
-
An experimental workflow for the HUVEC tube formation assay is outlined below.
Western Blot Protocol for Met-EF1a Detection
This protocol outlines the steps for detecting the accumulation of Met-EF1a in cell lysates following treatment with this compound.
-
Sample Preparation:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[18]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific for the methionylated form of EF1a overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify the relative levels of Met-EF1a.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. M8891 | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. news-medical.net [news-medical.net]
- 16. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. assaygenie.com [assaygenie.com]
- 18. genscript.com [genscript.com]
Technical Support Center: (R)-M8891 & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-M8891 in cell viability assays. This compound is a potent, reversible, and selective inhibitor of methionine aminopeptidase 2 (MetAP-2), an enzyme crucial for protein maturation and endothelial cell proliferation.[1][2] As this compound impacts fundamental cellular processes like protein synthesis and metabolism, it's essential to be aware of potential artifacts in common cell viability assays that rely on these very processes.[3][4]
Troubleshooting Guide
Discrepancies in cell viability data when using this compound can arise from its mechanism of action interfering with the assay chemistry. The following table outlines potential artifacts, their causes, and solutions.
| Observed Problem | Potential Cause | Recommended Solution | Affected Assays |
| Underestimation of cell viability (falsely low viability) | This compound inhibits protein synthesis, which can lead to a decrease in the metabolic activity required for the assay's signal generation, even in viable cells.[4] | - Use a viability assay that does not rely on metabolic activity, such as a cell counting-based method or a protease viability marker assay. - Confirm results with a secondary, non-metabolic assay. - Reduce the incubation time with the viability reagent to the minimum required. | MTT, XTT, MTS, Resazurin |
| Overestimation of cell viability (falsely high viability) | The compound or its metabolites may directly reduce the tetrazolium salt, independent of cellular enzymatic activity. | - Include a "no-cell" control with the compound to measure direct reduction of the assay reagent. - Switch to an ATP-based assay (e.g., CellTiter-Glo®) or a non-enzymatic method. | MTT, XTT, MTS, Resazurin |
| High background signal | The compound itself is colored or fluorescent, interfering with absorbance or fluorescence readings. | - Include compound-only controls to measure its intrinsic absorbance or fluorescence and subtract this from the experimental values. - Use a viability assay with a different detection method (e.g., luminescence if the compound is fluorescent). | All colorimetric and fluorometric assays |
| Inconsistent results between experiments | - Cell density and growth phase can significantly impact metabolic rate and sensitivity to the compound. - Variation in incubation times with the compound or the assay reagent. | - Optimize and standardize cell seeding density and ensure cells are in the exponential growth phase. - Strictly adhere to consistent incubation times for all experiments. | All assays |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show a significant drop in viability at low concentrations of this compound, but my cells look healthy under the microscope. What could be the issue?
A1: This is a common potential artifact with compounds that affect cellular metabolism. This compound, as a MetAP-2 inhibitor, can reduce the metabolic activity of cells without immediately inducing cell death. The MTT assay measures mitochondrial reductase activity, which can be downregulated as a result of inhibited protein synthesis.[4] Therefore, the decrease in signal may reflect a cytostatic effect rather than a cytotoxic one. We recommend confirming your results with a method that directly counts viable cells or measures membrane integrity, such as the Trypan Blue exclusion assay or a calcein AM assay.
Q2: Can I use the CellTiter-Glo® (ATP-based) assay with this compound?
A2: Yes, the CellTiter-Glo® assay is generally a better choice than tetrazolium-based assays for compounds that may interfere with cellular metabolism.[5] This assay measures ATP levels, which is a more direct indicator of cell viability. However, since MetAP-2 inhibition can impact overall energy expenditure, it is still advisable to validate your findings with a non-metabolic assay, especially for longer incubation periods with this compound.[6]
Q3: How should I set up my controls when using this compound in a cell viability assay?
A3: Proper controls are critical. You should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
No-Cell Control: Wells containing only media and the assay reagent to determine the background signal.
-
Compound Control (No Cells): Wells with media, this compound at various concentrations, and the assay reagent to check for direct interference of the compound with the assay chemistry.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.
Q4: What alternative assays can I use to confirm my results with this compound?
A4: We recommend using orthogonal assays that measure different aspects of cell viability. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.[7]
-
Calcein AM Assay: A fluorescence-based assay where a non-fluorescent dye is converted to a fluorescent product by esterases in viable cells.
-
Protease Viability Marker Assay: Uses a cell-permeable substrate that is cleaved by live-cell proteases to generate a fluorescent signal.[7]
-
Real-Time Live-Cell Imaging: Allows for the continuous monitoring of cell morphology and proliferation over time.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on metabolic activity.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol measures ATP levels as an indicator of viable, metabolically active cells.[10][11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Mechanism of this compound interference in metabolism-based viability assays.
Caption: Troubleshooting workflow for this compound cell viability assay artifacts.
Caption: Decision tree for interpreting conflicting cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
Long-term stability of (R)-M8891 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R)-M8891 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the solutions from light.[1]
Q2: How should I prepare working solutions of this compound for in vivo experiments?
A2: It is best practice to prepare working solutions for in vivo experiments freshly on the day of use to ensure potency and minimize degradation.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO.[2] For in vivo studies, formulations have been described using vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil.[1] The specific formulation may depend on the experimental requirements and route of administration.
Q4: Can I store diluted working solutions of this compound?
A4: It is generally not recommended to store diluted working solutions for extended periods. Whenever possible, solutions should be prepared fresh.[1] If temporary storage is necessary, it should be for a short duration at 2-8°C, protected from light, though stability under these conditions should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in solution upon storage | - Supersaturation of the solution.- Change in temperature or pH.- Solvent evaporation. | - Gently warm the solution and sonicate to redissolve the precipitate.- Ensure the storage temperature is appropriate and stable.- Use tightly sealed vials to prevent solvent evaporation.- Consider preparing a less concentrated stock solution. |
| Loss of compound activity over time | - Chemical degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions at the recommended -80°C and protect from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Inaccurate solution concentration due to degradation or precipitation.- Variability in solution preparation. | - Perform a concentration analysis (e.g., by HPLC-UV) of the solution before use.- Standardize the solution preparation protocol.- Ensure complete dissolution of the solid compound. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | - Presence of degradation products. | - Analyze a freshly prepared standard to confirm the retention time of the parent compound.- If new peaks are observed in older solutions, it indicates degradation. Prepare fresh solutions.- Consider performing stress testing (e.g., exposure to acid, base, heat, light) to identify potential degradation products. |
Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Maximum Storage Duration | Important Considerations |
| -80°C | 6 months | Protect from light.[1] Use tightly sealed vials. Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | 1 month | Protect from light.[1] Use tightly sealed vials. |
| Room Temperature | Not recommended for long-term storage. | Stable for short periods, such as during shipping.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a stable stock solution of this compound for long-term storage.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Stability Assessment of this compound in Solution by HPLC
Objective: To evaluate the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound properties)
-
Freshly prepared this compound standard solution of known concentration
Procedure:
-
At time zero (T=0), inject the freshly prepared this compound solution into the HPLC system to obtain the initial chromatogram and determine the peak area of the parent compound.
-
Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a sample of the stored solution.
-
Allow the sample to reach room temperature.
-
Inject the sample into the HPLC system using the same method as for the T=0 sample.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0 to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
The stability is often determined as the time point at which the concentration of the parent compound decreases to 90% of its initial concentration.
Visualizations
References
Validation & Comparative
Introduction to M8891 and MetAP2 Inhibition
A Comparative Guide to the In Vivo Efficacy of (R)-M8891 versus M8891
This guide provides a detailed comparison of the preclinical efficacy of the potent Methionine Aminopeptidase 2 (MetAP2) inhibitor, M8891, and its less active enantiomer, this compound (also referred to as MSC2492281). M8891 is a selective, reversible, and orally bioavailable small molecule inhibitor that has demonstrated both anti-angiogenic and anti-tumoral activities.[1][2][3][4] The stereochemical configuration of M8891 is critical to its function, with the (S)-enantiomer being the active form.
Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key target in cancer therapy due to its essential role in endothelial cell growth and proliferation during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor of MetAP2, showing promise in preclinical cancer models.[2][3][4]
Comparative Efficacy Data
A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential, with M8891 being substantially more potent.
Biochemical and Cellular Activity
| Compound | Target | IC50 (nmol/L) | Cell-Based Assay (HUVEC Proliferation) IC50 |
| M8891 | Human MetAP2 | 52 | 20 nM[8] |
| Murine MetAP2 | 32 | ||
| Human MetAP1 | >10,000[5][8][9] | ||
| This compound (MSC2492281) | Human MetAP2 | ~7,800 (approx. 150-fold less active than M8891)[4] | Not explicitly stated, but expected to be significantly higher |
HUVEC: Human Umbilical Vein Endothelial Cells
The stereochemical configuration at the cyclized tartronic acid core is essential for the potent activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the specific molecular interactions required for effective MetAP2 inhibition.[4]
In Vivo Efficacy of M8891
While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are not detailed in the available literature, extensive in vivo data for the active compound, M8891, demonstrates its anti-tumor and anti-angiogenic properties.
| Animal Model | Tumor Type | M8891 Dosing Regimen | Outcome |
| CD-1 Nude Mice | Caki-1 Renal Cell Carcinoma Xenograft | 10, 25, 50 mg/kg twice daily (6 hours apart) or 20, 50, 100 mg/kg once daily on weekends | Robust tumor growth inhibition[1] |
| Transgenic VEGFR2-luc Mouse | Matrigel Plug Angiogenesis Assay | Not specified | Significant reduction in reporter signal, comparable to anti-muVEGF antibody |
| Patient-Derived Xenograft (PDX) | Renal Cell Carcinoma | In combination with sunitinib | Strong and durable antitumor activity[5][9] |
Given the approximately 150-fold lower in vitro activity of this compound, it is highly improbable that it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of M8891 and a typical experimental workflow for evaluating its in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (R)-M8891 and Fumagillin Derivatives: A New Era in MetAP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic and anti-tumor therapies, the inhibition of methionine aminopeptidase 2 (MetAP-2) has long been a focal point. The natural product fumagillin and its synthetic derivatives were pioneers in this field, demonstrating potent efficacy but ultimately facing hurdles due to toxicity and unfavorable pharmacokinetic profiles.[1] This has paved the way for a new generation of MetAP-2 inhibitors, exemplified by (R)-M8891, a potent, selective, and reversible inhibitor designed to overcome the limitations of its predecessors.[1][2]
This guide provides an objective comparison of the performance of this compound and fumagillin derivatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
At a Glance: Key Differences and Performance Metrics
A critical distinction between this compound and the fumagillin class of compounds lies in their mechanism of binding to MetAP-2. Fumagillin and its derivatives, such as TNP-470, are irreversible inhibitors that form a covalent bond with the enzyme.[3] In contrast, this compound is a reversible inhibitor, a characteristic that is hypothesized to contribute to its improved safety profile.[2][3]
The following table summarizes key quantitative data for this compound and the widely studied fumagillin derivative, TNP-470.
| Parameter | This compound | Fumagillin Derivative (TNP-470) | Key Insights |
| Target | Methionine Aminopeptidase 2 (MetAP-2) | Methionine Aminopeptidase 2 (MetAP-2) | Both compounds share the same molecular target, validating MetAP-2's role in angiogenesis and tumor progression.[2][4] |
| Binding Mechanism | Reversible | Irreversible | The reversible nature of M8891 is a key design feature aimed at reducing the toxicity seen with irreversible fumagillin analogs.[2][3] |
| MetAP-2 Inhibition (IC50) | 54 nM (human)[2] | ~1 nM (human) | While TNP-470 shows higher potency in biochemical assays, the clinical translation of this potency has been limited by its off-target effects and toxicity.[1][5] |
| MetAP-1 Inhibition (IC50) | >10 µM[2] | Not significantly inhibited | Both compounds demonstrate high selectivity for MetAP-2 over the related MetAP-1 enzyme.[2][5] |
| HUVEC Proliferation Inhibition (IC50) | 20 nM[2] | 25 pM (TNP-470) | Fumagillin derivatives show potent inhibition of endothelial cell proliferation, a hallmark of their anti-angiogenic activity.[6] M8891 also demonstrates strong inhibition in the nanomolar range.[2] |
| Oral Bioavailability | Orally active[1] | Generally low and variable | M8891's oral bioavailability is a significant advantage for clinical development, whereas fumagillin derivatives have faced challenges with their pharmacokinetic profiles.[1] |
| Clinical Development | Phase I clinical trials completed[7] | Discontinued due to toxicity and unfavorable pharmacokinetics[1] | The clinical progression of M8891 highlights its more favorable therapeutic profile compared to earlier fumagillin derivatives.[1][7] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and fumagillin derivatives exert their anti-proliferative effects through the inhibition of MetAP-2, which leads to the activation of the p53 tumor suppressor pathway.[2][8] This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, primarily at the G1 phase.[2][8] The requirement of a functional p53 pathway for the activity of these inhibitors has been demonstrated in studies where p53 deficient cells show resistance to both this compound and TNP-470.[2]
The following diagram illustrates the signaling pathway initiated by MetAP-2 inhibition.
Experimental Protocols: A Closer Look at the Methodology
To ensure a thorough understanding of the data presented, this section details the methodologies for key experiments used to characterize and compare this compound and fumagillin derivatives.
Biochemical MetAP-2 Enzyme Activity Assay
This assay quantifies the enzymatic activity of MetAP-2 and the inhibitory potential of test compounds.
Principle: A coupled-enzyme chromogenic or fluorogenic assay is used to measure the production of free methionine following the cleavage of a synthetic peptide substrate by MetAP-2.
Typical Protocol:
-
Recombinant human MetAP-2 is pre-incubated with various concentrations of the test compound (e.g., this compound or TNP-470) in an assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM NaCl, 50 µM MnCl2) for a defined period (e.g., 15 minutes at 25°C).[2]
-
The enzymatic reaction is initiated by the addition of a MetAP-2 substrate, such as the tripeptide Methionine-Alanine-Serine (MAS).[2]
-
The amount of cleaved methionine is measured. This can be done using a coupled reaction with L-amino acid oxidase (AAO) and horseradish peroxidase (HRP) in the presence of a chromogenic substrate like dianisidine, where the change in absorbance is monitored spectrophotometrically.[2] Alternatively, a fluorogenic substrate like L-Met-AMC can be used, and the increase in fluorescence is measured.[9]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the anti-proliferative and anti-angiogenic effects of the compounds on endothelial cells.
Principle: The proliferation of HUVECs in the presence of varying concentrations of the test compound is measured over a period of time.
Typical Protocol:
-
HUVECs are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in complete growth medium.[10][11]
-
The medium is then replaced with a basal medium containing a low percentage of serum to reduce basal proliferation.
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (e.g., 48-72 hours), cell proliferation is quantified using methods such as:
-
IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Typical Protocol:
-
A suspension of human tumor cells (e.g., from a cancer cell line or a patient-derived xenograft) is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[12]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage for M8891).[1] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[12]
The following diagram provides a generalized workflow for the preclinical evaluation of MetAP-2 inhibitors.
The Future of MetAP-2 Inhibition
The development of this compound represents a significant advancement in the field of MetAP-2 inhibition. By designing a reversible inhibitor with improved pharmacokinetic properties, researchers have addressed the key liabilities that hindered the clinical success of fumagillin and its derivatives.[1] The manageable safety profile and evidence of target engagement in early clinical trials suggest that this compound holds promise as a novel anti-tumor agent, both as a monotherapy and in combination with other cancer treatments.[7]
For researchers and drug developers, the story of this compound and fumagillin derivatives underscores the importance of optimizing not only the potency of a drug candidate but also its safety and pharmacokinetic profile. As our understanding of the intricate roles of MetAP-2 in cellular processes continues to grow, so too will the opportunities to develop even more refined and effective therapies targeting this critical enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. e-century.us [e-century.us]
- 10. HUVEC Proliferation Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-M8891 vs. TNP-470: A Preclinical Comparative Guide for Researchers
In the landscape of anti-angiogenic cancer therapies, inhibitors of methionine aminopeptidase 2 (MetAP2) have garnered significant interest. This guide provides a detailed preclinical comparison of two notable MetAP2 inhibitors: (R)-M8891, a reversible inhibitor currently in clinical development, and TNP-470, a well-characterized, irreversible inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to understand the key differences and potential advantages of each compound in a preclinical setting.
Mechanism of Action: Targeting MetAP2 to Inhibit Angiogenesis
Both this compound and TNP-470 exert their anti-angiogenic and anti-tumor effects by inhibiting MetAP2, a key enzyme responsible for the removal of N-terminal methionine from nascent proteins.[1][2] This inhibition disrupts protein synthesis and maturation, leading to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[1][2]
While both compounds target the same enzyme, a crucial distinction lies in their mode of inhibition. This compound is an orally available, reversible inhibitor of MetAP2, whereas TNP-470, a synthetic analog of fumagillin, is an irreversible inhibitor.[2][3] This difference in binding modality can influence their pharmacokinetic and pharmacodynamic profiles, as well as potential off-target effects. The development of TNP-470 was discontinued due to unfavorable pharmacokinetics and side effects, which spurred the development of novel, reversible inhibitors like M8891.[3]
Preclinical Performance: A Data-Driven Comparison
The following tables summarize the available preclinical data for this compound and TNP-470, focusing on their in vitro anti-angiogenic activity and in vivo anti-tumor efficacy. It is important to note that a direct head-to-head comparison in the same experimental models is limited in the publicly available literature.
In Vitro Anti-Angiogenic Activity
| Parameter | This compound | TNP-470 | Cell Line | Reference |
| MetAP2 Inhibition (IC50) | 54 nM | - | Human MetAP2 | [4] |
| Endothelial Cell Proliferation (IC50) | 20 nM | 15 pg/ml (~37 pM) | HUVEC | [2][4] |
Note: IC50 values should be compared with caution due to potential differences in experimental conditions.
In Vivo Anti-Tumor Efficacy
This compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Renal Cell Carcinoma Xenograft | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [4] |
TNP-470
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Human Hepatocellular Carcinoma (LCI-D20) | 30 mg/kg, s.c., every other day for 15 days | Tumor weight reduction (0.97g vs 2.04g in control) and reduced lung metastases | [5] |
| Human Malignant Glioma (T98G) | 30 mg/kg, i.p., every other day | Significant inhibition of tumor growth | [1] |
| Hormone-Independent Prostate Cancer (PC-3) | 50-200 mg/kg, s.c., weekly | Dose-dependent tumor growth inhibition (up to 96%) | [6] |
| Hormone-Independent Breast Cancer (MDA-MB-231) | 50-200 mg/kg, s.c., weekly | Dose-dependent tumor growth inhibition (up to 88%) | [6] |
| Human Breast Cancer (JYG-A, JYG-B, KPL-1, MDA-MB-231) | 30 or 50 mg/kg, s.c., every other day | Dose-dependent inhibition of primary tumor growth and reduced metastases | [7][8] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-angiogenic and anti-tumor properties of these compounds, detailed methodologies for key experiments are provided below.
Endothelial Cell Proliferation Assay
This protocol outlines a common method for assessing the effect of inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound and TNP-470
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with FBS.
-
Seeding: Harvest HUVECs using Trypsin-EDTA and seed them into 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to attach overnight.
-
Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound and TNP-470 in low-serum medium. Remove the starvation medium and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and TNP-470
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells in the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium), with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells (typically 1 x 106 to 10 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the dosing solutions of this compound, TNP-470, and the vehicle control. Administer the treatments to the mice according to the specified route (e.g., oral gavage, subcutaneous injection) and schedule.
-
Data Collection: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width2)/2). Record the body weight of each mouse as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.
Conclusion: Key Differences and Future Directions
This compound and TNP-470 are both potent inhibitors of MetAP2 with demonstrated anti-angiogenic and anti-tumor activities in preclinical models. The primary distinction between them lies in their reversible versus irreversible binding to MetAP2, which may have implications for their long-term safety and efficacy. This compound represents a next-generation, orally available, reversible inhibitor designed to overcome the limitations observed with earlier irreversible inhibitors like TNP-470.
While the available data provides a strong rationale for the continued investigation of MetAP2 inhibitors, further head-to-head preclinical studies in standardized models would be invaluable for a more direct and comprehensive comparison of the therapeutic potential of this compound and TNP-470. Such studies would provide crucial information for the design of future clinical trials and the development of more effective anti-angiogenic therapies.
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 5. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor growth and metastasis by angiogenesis inhibitor TNP-470 on breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-M8891: A Comparative Analysis of Efficacy Against Other MetAP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (R)-M8891 with other prominent Methionine Aminopeptidase-2 (MetAP-2) inhibitors. The data presented is compiled from publicly available experimental findings to offer an objective overview for research and drug development professionals.
Executive Summary
Methionine Aminopeptidase-2 (MetAP-2) is a critical enzyme involved in protein modification and a key target in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of MetAP-2 is a promising strategy for cancer therapy. M8891 is a potent, orally active, and reversible inhibitor of MetAP-2. Its enantiomer, this compound (also known as MSC2492281), is significantly less active. This guide focuses on the comparative efficacy of this compound against its active counterpart, M8891, and other notable MetAP-2 inhibitors such as TNP-470, Beloranib, and PPI-2458.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other MetAP-2 inhibitors. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential methodological differences.
Table 1: In Vitro Biochemical Assay Data for MetAP-2 Inhibitors
| Compound | Target | IC50 (nmol/L) | Notes |
| This compound (MSC2492281) | Human MetAP-2 | ~7800 | Approximately 150-fold less active than M8891.[1] |
| M8891 | Human MetAP-2 | 52 | Potent and selective inhibitor.[1] |
| M8891 | Murine MetAP-2 | 32 | [1] |
| TNP-470 | MetAP-2 | - | Irreversible inhibitor. Specific IC50 values vary across studies. |
| PPI-2458 | MetAP-2 | - | Irreversible inhibitor. Achieves 50% enzyme inhibition in HUVECs at 0.2 nM. |
| A triazole-based inhibitor | rhMetAP-2 | 8 | Reversible, selective inhibitor identified through high-throughput screening.[2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).
Table 2: In Vitro Cell-Based Assay Data for MetAP-2 Inhibitors
| Compound | Cell Line | Assay | IC50 / GI50 | Notes |
| This compound (MSC2492281) | HUVEC | Proliferation | ~15,000 nmol/L | Approximately 750-fold less active than M8891.[1] |
| M8891 | HUVEC | Proliferation | 20 nmol/L | [3] |
| TNP-470 | HUVEC | Growth | ~100 pg/mL | [4] |
| PPI-2458 | HUVEC | Proliferation | 0.2 nmol/L | [5] |
| IDR-803, IDR-804, IDR-805, CKD-732 | HUVEC | Growth | ~2.5 nmol/L | Inhibited growth by 50%.[6] |
HUVEC: Human Umbilical Vein Endothelial Cells
The data clearly indicates that the stereochemical configuration of M8891 is crucial for its potent inhibitory activity against MetAP-2. The (R)-enantiomer, this compound, exhibits significantly reduced efficacy in both biochemical and cell-based assays. When compared to other established MetAP-2 inhibitors like TNP-470 and PPI-2458, this compound is substantially less potent.
Experimental Protocols
MetAP-2 Biochemical Inhibition Assay (Fluorogenic Substrate Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP-2 in a cell-free system.
Materials:
-
Recombinant human MetAP-2 enzyme
-
Fluorogenic MetAP-2 substrate (e.g., Met-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Add the recombinant MetAP-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC liberation) over a set period.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
HUVEC Proliferation Assay (Crystal Violet Staining)
This cell-based assay assesses the effect of inhibitors on the proliferation of human umbilical vein endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well cell culture plates
-
Test compounds (this compound and others)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the fixed cells with water and then stain with Crystal Violet solution for 20-30 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding the solubilization buffer to each well and incubate for 15-30 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.
-
Determine the IC50/GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
MetAP-2 Signaling Pathway
MetAP-2 plays a crucial role in the N-terminal methionine excision of nascent proteins, a vital step for their proper function and stability. Inhibition of MetAP-2 can disrupt downstream signaling pathways involved in cell proliferation and angiogenesis, such as the p53 tumor suppressor pathway and the ERK signaling cascade.
Caption: MetAP-2 signaling pathway and points of inhibition.
Experimental Workflow for Screening MetAP-2 Inhibitors
The screening of potential MetAP-2 inhibitors typically follows a hierarchical approach, starting with high-throughput biochemical assays to identify initial hits, followed by more complex cell-based assays to evaluate their effects in a biological context.
Caption: General workflow for screening MetAP-2 inhibitors.
Conclusion
The available data strongly suggests that this compound is a significantly less potent inhibitor of MetAP-2 compared to its enantiomer, M8891, and other established MetAP-2 inhibitors. This underscores the high stereoselectivity of the MetAP-2 active site. For researchers in the field of angiogenesis and cancer drug development, the potent and reversible inhibitory activity of M8891 makes it a valuable tool and a promising candidate for further investigation, while this compound can serve as a useful negative control in related studies. The provided experimental protocols and workflow diagrams offer a foundational framework for the evaluation of novel MetAP-2 inhibitors.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of TNP-470, a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MetAP-2 as the Primary Target of (R)-M8891: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-M8891, a less active enantiomer of the potent and reversible Methionine Aminopeptidase-2 (MetAP-2) inhibitor, M8891. We present experimental data and protocols to objectively assess its performance against its active counterpart and other known MetAP-2 inhibitors, thereby validating MetAP-2 as its primary biological target.
Introduction
Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from nascent polypeptide chains.[1] The type 2 isoform, MetAP-2, has been identified as a key regulator of endothelial cell proliferation and is a validated target for anti-angiogenic therapies.[2] M8891 is a novel, orally active, and reversible inhibitor of MetAP-2 with demonstrated anti-angiogenic and anti-tumoral activity.[2][3] Its enantiomer, this compound, is known to be significantly less active.[4] This guide explores the experimental evidence that confirms MetAP-2 as the specific target of this class of inhibitors.
Comparative Efficacy of MetAP-2 Inhibitors
The inhibitory activity of this compound was compared to its active (S)-enantiomer, M8891, and other well-characterized MetAP-2 inhibitors. The data clearly demonstrates the stereospecificity of M8891 and the significantly reduced potency of the (R)-enantiomer.
| Compound | Target | IC50 (nM) | Selectivity vs MetAP-1 | Mechanism of Action | Reference |
| This compound | Human MetAP-2 | ~8100 (estimated) | Not Reported | Reversible | [4] |
| M8891 | Human MetAP-2 | 54 | >185-fold | Reversible | [3][5] |
| Murine MetAP-2 | 32 | Not Reported | Reversible | [4] | |
| Fumagillin | Human MetAP-2 | Not Reported | Not Reported | Irreversible | [3][6] |
| TNP-470 | Human MetAP-2 | Not Reported | Not Reported | Irreversible | [4] |
Note: The IC50 for this compound is estimated based on the reported ~150-fold decrease in activity compared to M8891.[4]
Experimental Protocols
To validate MetAP-2 as the primary target of this compound, two key experiments are crucial: a MetAP-2 enzymatic assay to determine direct inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
MetAP-2 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant MetAP-2.
Materials:
-
Recombinant human MetAP-2
-
Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂[6]
-
Substrate: Met-Gly-Met-Met[6] or a fluorogenic substrate like L-Met-AMC[7]
-
Test compounds: this compound, M8891, and other inhibitors
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 1 nM of recombinant MetAP-2 to each well containing the test compounds or a solvent control.[6]
-
Incubate the plate for 1 hour at 4°C to allow for compound binding.[6]
-
Initiate the enzymatic reaction by adding the Met-Gly-Met-Met substrate to a final concentration of 4 mM.[6]
-
Incubate the reaction at 37°C for 20 minutes.[6]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.[6]
-
Quantify the amount of released methionine using a suitable detection method.[6] For fluorogenic substrates, measure the fluorescence signal at appropriate excitation and emission wavelengths.[7][8]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a drug binds to its target protein within a living cell. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[9]
Materials:
-
Cultured cells (e.g., HUVECs or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compounds: this compound and M8891
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents or ELISA kit for MetAP-2 detection[10]
Procedure:
-
Compound Treatment: Treat cultured cells with the test compounds or a vehicle control at various concentrations for a defined period (e.g., 1-3 hours) at 37°C.[11]
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 25°C for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 15,000 rpm) for 10-20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble MetAP-2 in each sample using Western blotting with a specific anti-MetAP-2 antibody or a quantitative ELISA.[10]
-
Data Analysis: Plot the amount of soluble MetAP-2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating MetAP-2 as the target of this compound and the known signaling pathway influenced by MetAP-2.
Experimental workflow for validating MetAP-2 as the primary target.
Simplified signaling pathway involving MetAP-2.
Conclusion
The significant difference in inhibitory activity between M8891 and its (R)-enantiomer strongly suggests a specific interaction with a chiral binding pocket, characteristic of an enzyme active site. The experimental workflows outlined in this guide, combining direct enzymatic assays and in-cell target engagement studies, provide a robust framework for validating that MetAP-2 is indeed the primary target of this compound. While substantially less potent than its stereoisomer, the shared mechanism of action underscores the importance of the specific three-dimensional structure of M8891 for its high-affinity binding to MetAP-2. This comparative approach is fundamental in drug development for confirming on-target activity and understanding structure-activity relationships.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m8891 - My Cancer Genome [mycancergenome.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. e-century.us [e-century.us]
- 8. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. elisabscience.com [elisabscience.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to (R)-M8891 and Beloranib in Metabolic Research
In the landscape of metabolic research, the inhibition of Methionine Aminopeptidase 2 (MetAP2) has emerged as a promising therapeutic strategy. Two notable compounds that target this enzyme are (R)-M8891 and beloranib. While both are MetAP2 inhibitors, their clinical development and focus have diverged significantly. This guide provides a detailed comparison of these two molecules based on available experimental data, catering to researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and beloranib exert their effects by inhibiting MetAP2, a key enzyme involved in the post-translational modification of proteins.[1] MetAP2 removes the N-terminal methionine from nascent proteins, a crucial step for their proper function and maturation.[1][2] Inhibition of MetAP2 has been shown to have antiangiogenic effects and to modulate metabolic pathways.[2][3]
Beloranib, a fumagillin analog, was primarily investigated for the treatment of obesity and rare genetic disorders like Prader-Willi syndrome.[4][5] It demonstrated significant effects on weight loss and reduction of hyperphagia.[5] However, its clinical development was halted due to serious adverse events, specifically venous thromboembolism.[5]
This compound, on the other hand, is an orally active, reversible, and brain-penetrant MetAP2 inhibitor that has been predominantly studied in the context of oncology for its antiangiogenic and antitumoral activities.[2][6][7] Preclinical and early clinical studies have focused on its potential in treating solid tumors.[7][8]
Comparative Efficacy and Clinical Data
The available data for beloranib is primarily from clinical trials in obese patients and individuals with Prader-Willi syndrome, while the data for this compound is from preclinical studies and a Phase I trial in cancer patients.
Beloranib Clinical Trial Data
Beloranib demonstrated dose-dependent weight loss in clinical trials. In a 12-week Phase II study in obese adults, participants receiving beloranib showed significant weight loss compared to placebo.[3][9]
| Dose[3][9] | Mean Weight Loss (kg)[3][9] |
| 0.6 mg | -5.5 ± 0.5 |
| 1.2 mg | -6.9 ± 0.6 |
| 2.4 mg | -10.9 ± 1.1 |
| Placebo | -0.4 ± 0.4 |
In a Phase III trial for Prader-Willi syndrome, beloranib not only led to significant weight loss but also reduced hyperphagia-related behaviors.[10][11]
| Dose[10] | Body Weight Reduction (%)[10] | Reduction in Hyperphagia-Related Behaviors (units)[10] |
| 1.8 mg | 8.20 | 6.3 |
| 2.4 mg | 9.45 | 7.0 |
| Placebo | - | - |
This compound Preclinical and Clinical Data
This compound has shown potent anti-proliferative and anti-tumor activity in preclinical models. In a Phase I study in patients with advanced solid tumors, the primary focus was on safety and determining the maximum tolerated dose. While not a primary endpoint, stable disease was observed in 25.9% of patients for a duration of 42–123 days.[7][12]
| Parameter[2][6] | Value[2][6] |
| IC50 (MetAP-2) | 54 nM |
| Ki (MetAP-2) | 4.33 nM |
| IC50 (MetAP-1) | >10 µM |
| HUVEC proliferation IC50 | 20 nM |
Experimental Protocols
Beloranib Phase II Clinical Trial for Obesity[3][9]
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase II study.
-
Participants: 147 participants (primarily white women) with obesity.
-
Intervention: Subcutaneous administration of beloranib suspension (0.6, 1.2, and 2.4 mg) or placebo.
-
Primary Endpoint: Change in body weight from baseline to week 12.
-
Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity C-reactive protein, and blood pressure.
-
Methodology: Participants were administered the assigned treatment for 12 weeks with no specific diet or exercise advice. Efficacy and safety parameters were monitored throughout the study.
This compound First-in-Human Phase I Clinical Trial[7][8][12]
-
Study Design: A first-in-human, multicenter, open-label, single-arm, dose-escalation study.
-
Participants: 27 patients with advanced solid tumors.
-
Intervention: Once-daily oral administration of this compound in 21-day cycles, with doses ranging from 7 to 80 mg.
-
Primary Endpoint: Dose-limiting toxicity (DLT) during the first cycle to determine the maximum tolerated dose (MTD).
-
Secondary Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound monotherapy.
-
Methodology: Patients received escalating doses of this compound. Plasma concentrations of the drug and the pharmacodynamic biomarker, methionylated elongation factor 1α (Met-EF1α), were measured.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both compounds is the inhibition of the MetAP2 enzyme. This inhibition leads to a cascade of downstream effects, including the suppression of endothelial cell proliferation and modulation of metabolic processes.
Caption: MetAP2 Inhibition Pathway by this compound and Beloranib.
The experimental workflow for a typical clinical trial evaluating these compounds involves screening and enrollment of eligible participants, followed by a treatment period with the investigational drug or placebo, and a follow-up period to assess long-term effects and safety.
Caption: Generalized Clinical Trial Workflow.
Conclusion
This compound and beloranib are both potent inhibitors of MetAP2 but have been developed for distinct therapeutic indications. Beloranib showed promising efficacy in promoting weight loss and reducing hyperphagia, establishing MetAP2 as a valid target for metabolic diseases. However, its development was terminated due to safety concerns. This compound is currently being explored in oncology, with a favorable safety profile in early trials. The metabolic effects observed with beloranib suggest that further investigation of the metabolic impact of this compound could be a valuable area of research, potentially expanding its therapeutic applications beyond cancer. Researchers interested in the metabolic roles of MetAP2 can draw valuable insights from the studies on both compounds to guide future drug development efforts.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 4. Beloranib - Wikipedia [en.wikipedia.org]
- 5. fpwr.org [fpwr.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zafgen's Phase III trial of obesity drug Beloranib shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-M8891: A Comparative Guide to its Metalloprotease Cross-reactivity
(R)-M8891 is a potent and highly selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in protein maturation and angiogenesis. This guide provides a comparative analysis of this compound's cross-reactivity with other metalloproteases, supported by available experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
This compound demonstrates exceptional selectivity for its primary target, MetAP-2, with minimal to no activity against the closely related MetAP-1.[1] While comprehensive screening data against a broader panel of metalloproteases such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) is not extensively available in the public domain, the existing data underscores the high specificity of this compound for MetAP-2. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against MetAP-1 and MetAP-2.
| Target Enzyme | This compound IC50 | Reference Compound/Alternative |
| Methionine Aminopeptidase-2 (MetAP-2) | 54 nM | Fumagillin (irreversible inhibitor) |
| Methionine Aminopeptidase-1 (MetAP-1) | >10 µM | Bestatin (less potent inhibitor) |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Context
MetAP-2 plays a crucial role in the N-terminal methionine excision (NME) pathway, a fundamental step in protein maturation. Inhibition of MetAP-2 can disrupt the function of proteins essential for cell proliferation and angiogenesis, making it an attractive target in oncology.
Experimental Workflow for Cross-Reactivity Screening
The assessment of an inhibitor's selectivity is a critical step in drug development. A typical workflow involves a series of enzymatic assays against a panel of related enzymes.
Detailed Experimental Protocols
The following is a detailed protocol for a MetAP-2 enzymatic assay, adapted from Friese-Hamim et al., to assess the inhibitory activity of compounds like this compound.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MetAP-2.
Materials:
-
Recombinant human MetAP-2 (h-MetAP2)
-
This compound
-
MAS tripeptide (Methionine-Alanine-Serine) substrate
-
Peroxidase (POD)
-
Amino acid oxidase (AAO)
-
Dianisidine (peroxidase substrate)
-
Assay Buffer: 100 mM HEPES (pH 7.0), 50 mM NaCl, 50 µM MnCl2
-
384-well microplates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Enzyme Reaction Mixture: Prepare a master mix containing the following components in the assay buffer:
-
140 nM h-MetAP2
-
1 U Peroxidase
-
0.02 U Amino acid oxidase
-
0.6 mM Dianisidine
-
-
Assay Plate Setup:
-
Add 25 µL of the enzyme reaction mixture to each well of a 384-well plate.
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 22.5 µL of 0.5 mM MAS tripeptide substrate to each well.
-
Signal Detection: Immediately measure the change in absorbance at 450 nm over time using a plate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Note: To assess cross-reactivity against other metalloproteases, a similar assay principle can be applied, substituting MetAP-2 with the respective enzyme and using an appropriate substrate.
Conclusion
This compound is a highly selective inhibitor of MetAP-2, a crucial enzyme in angiogenesis and cell proliferation. The available data demonstrates its potent and specific activity against its intended target with minimal cross-reactivity against the closely related MetAP-1. While further studies are needed to fully characterize its profile against a broader range of metalloproteases, the current evidence strongly supports its potential as a selective therapeutic agent. The detailed protocols provided in this guide will aid researchers in further investigating the selectivity and mechanism of action of this compound and similar compounds.
References
A Head-to-Head Examination of (R)-M8891 and Other Antiangiogenic Agents in Preclinical Models
For Immediate Release
This comparison guide provides a detailed analysis of the preclinical performance of (R)-M8891, a novel antiangiogenic agent, in relation to established therapies. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a cancer therapeutic. This guide synthesizes available experimental data on its efficacy against other antiangiogenic agents, including the first-generation MetAP2 inhibitor TNP-470, and agents with distinct mechanisms of action such as the multi-targeted tyrosine kinase inhibitors sunitinib and sorafenib, and the VEGF-A monoclonal antibody bevacizumab.
Executive Summary
This compound is an orally active and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme crucial for endothelial cell proliferation and, consequently, angiogenesis.[1] Preclinical data demonstrate its potent antiangiogenic and antitumoral activities. This guide provides a comparative analysis of this compound against other key antiangiogenic agents, highlighting differences in their mechanisms of action, in vitro potency, and in vivo efficacy. The data is presented in a standardized format to allow for direct comparison and informed decision-making in future research and development.
Mechanism of Action: A Comparative Overview
Antiangiogenic therapies aim to disrupt the formation of new blood vessels that tumors require for growth and metastasis. The agents compared in this guide employ distinct strategies to achieve this, as illustrated in the signaling pathway diagram below.
Caption: Mechanisms of action for different classes of antiangiogenic agents.
This compound and TNP-470 act by inhibiting MetAP2, a key enzyme in protein maturation, leading to G1 cell cycle arrest and inhibition of endothelial cell proliferation.[2] this compound is a reversible inhibitor, while TNP-470 is an irreversible inhibitor.
Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors that block the intracellular signaling cascades initiated by VEGFR and other growth factor receptors, such as PDGFR.[3] They also inhibit the Raf kinase, a component of the MAPK/ERK signaling pathway.
Bevacizumab is a monoclonal antibody that directly binds to and neutralizes circulating VEGF-A, preventing its interaction with VEGFR on the endothelial cell surface.[4]
In Vitro Efficacy: Endothelial Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the compared agents in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).
| Agent | Target | IC50 (HUVEC Proliferation) | Reference |
| This compound | MetAP2 | 20 nM | [5] |
| TNP-470 | MetAP2 | 15 pg/mL (~27 pM) | [6] |
| Sunitinib | VEGFR, PDGFR, c-Kit | ~10 nM - 40 nM | [3][7] |
| Sorafenib | VEGFR, PDGFR, Raf | ~1.5 µM | [8] |
| Bevacizumab | VEGF-A | Effective at 0.001 µM (growth inhibition of 30-40%) | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line passage number, serum concentration, and assay duration. The data presented here are for comparative purposes.
In Vivo Antiangiogenic and Antitumor Activity
The preclinical efficacy of antiangiogenic agents is commonly evaluated using in vivo models such as the Matrigel plug assay and tumor xenografts.
Matrigel Plug Angiogenesis Assay
This assay assesses the ability of a compound to inhibit the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors.
Caption: A generalized workflow for the in vivo Matrigel plug angiogenesis assay.
While direct comparative data for all agents in the same Matrigel plug assay is not available, studies have shown that both MetAP2 inhibitors and VEGFR inhibitors significantly reduce neovascularization in this model.
Tumor Xenograft Models
Tumor xenograft studies in immunocompromised mice are the gold standard for evaluating the in vivo antitumor efficacy of cancer therapeutics.
| Agent | Tumor Model | Dosing | Outcome | Reference |
| This compound | Caki-1 (renal) xenograft | 20 mg/kg, p.o., daily | Strong tumor growth inhibition | [5] |
| Sunitinib | A498 (renal) xenograft | Not specified | Tumor perfusion decreased | [10] |
| Bevacizumab | HCT-116 (colon) xenograft | Not specified | 78% tumor growth inhibition | [11] |
Note: The lack of head-to-head studies in the same tumor model makes direct comparison of tumor growth inhibition challenging. The data presented are from separate studies.
Experimental Protocols
Endothelial Cell Proliferation Assay (HUVEC)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with necessary growth factors and serum.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test agent (e.g., this compound, sunitinib) or vehicle control.
-
Incubation: Cells are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying DNA content using a fluorescent dye (e.g., CyQUANT). The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vitro Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[12][13]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test agent or vehicle control.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).[13]
-
Imaging: The formation of tubes is observed and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Caption: A simplified workflow for the in vitro endothelial cell tube formation assay.
In Vivo Tumor Xenograft Study
-
Cell Culture and Implantation: Human cancer cells (e.g., Caki-1 renal carcinoma) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and receive daily administration of the test agent (e.g., this compound orally), a comparator drug, or vehicle control.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor volumes are calculated, and the percentage of tumor growth inhibition for each treatment group is determined relative to the control group. Statistical analysis is performed to assess the significance of the observed differences.
Conclusion
This compound demonstrates potent antiangiogenic and antitumor activity in preclinical models. Its reversible inhibition of MetAP2 offers a potentially favorable safety profile compared to the irreversible inhibitor TNP-470. In vitro, this compound exhibits high potency in inhibiting endothelial cell proliferation, comparable to or exceeding that of some established tyrosine kinase inhibitors. While direct head-to-head in vivo comparisons are limited, the available data suggests that this compound has significant potential as a monotherapy and in combination with other anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility in various cancer types.
References
- 1. m8891 - My Cancer Genome [mycancergenome.org]
- 2. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 14. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
(R)-M8891 and Chemotherapy: A Comparative Guide to Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
(R)-M8891, a novel, orally bioavailable, and selective inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical and early clinical studies.[1][2][3] While current research primarily highlights its synergistic effects with vascular endothelial growth factor receptor (VEGFR) inhibitors, particularly in renal cell carcinoma, a comprehensive evaluation of its potential in combination with traditional chemotherapy is crucial for broadening its therapeutic application.[1][4][5]
This guide provides a comparative analysis of the potential synergistic effects of this compound with chemotherapy, drawing insights from studies on the analogous MetAP2 inhibitor, TNP-470. The data presented herein, alongside detailed experimental protocols and pathway visualizations, aims to inform future research and clinical trial design.
Synergistic Effects with Chemotherapy: Insights from MetAP2 Inhibition
Direct quantitative data on the synergistic effects of this compound with conventional chemotherapy agents such as paclitaxel, doxorubicin, or carboplatin are not extensively available in the public domain. However, preclinical and clinical studies on the first-generation MetAP2 inhibitor, TNP-470, have shown promising synergistic or additive anti-tumor effects when combined with various cytotoxic drugs. These findings provide a strong rationale for investigating similar combinations with the more potent and selective this compound.
Summary of Preclinical and Clinical Data for TNP-470 in Combination with Chemotherapy
| Combination Agent | Cancer Model | Key Findings | Reference |
| Paclitaxel & Carboplatin | Solid Tumors (including NSCLC) | The combination was well-tolerated. Four patients (24%) had a partial response, and eight (47%) had stable disease. | [6] |
| Paclitaxel | Solid Tumors (including NSCLC) | The combination was well-tolerated with minimal pharmacokinetic interaction. Partial responses were observed in 25% of all patients and 38% of NSCLC patients. | [7] |
| Cisplatin (DDP) | Nasopharyngeal Carcinoma (NPC) | TNP-470 enhanced the inhibitory effect of cisplatin, although the result was not statistically significant. | [8] |
| 5-Fluorouracil (5-FU) | Nasopharyngeal Carcinoma (NPC) | The combination of TNP-470 and 5-FU showed a significant enhancement in anti-tumor efficacy. | [8] |
| Mitomycin C (MMC) | B16BL6 Melanoma & Lewis Lung Carcinoma | Additive and dose-dependent reduction in tumor volume. | [9] |
| Adriamycin (Doxorubicin) | B16BL6 Melanoma & Lewis Lung Carcinoma | Additive and dose-dependent reduction in tumor volume. | [9] |
| Cisplatin | B16BL6 Melanoma & Lewis Lung Carcinoma | Additive and dose-dependent reduction in tumor volume. | [9] |
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound with chemotherapy, a combination of in vitro and in vivo studies is essential.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and a chemotherapeutic agent on cancer cell viability.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., paclitaxel) in a suitable solvent (e.g., DMSO).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination, for a predetermined duration (e.g., 72 hours).
-
Assess cell viability using a standard assay.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the nature of the interaction using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vitro Synergy Assessment Workflow
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a xenograft tumor model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells to establish xenograft tumors.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapeutic agent).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare tumor volumes between groups to assess for synergistic effects.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic potential of MetAP2 inhibitors with chemotherapy is likely multi-faceted, stemming from their distinct but complementary mechanisms of action.
-
Anti-Angiogenic Effect: MetAP2 inhibition primarily targets endothelial cell proliferation, a critical process for tumor angiogenesis.[10] By disrupting the tumor's blood supply, this compound can enhance the efficacy of chemotherapeutic agents that are delivered via the vasculature.
-
Direct Anti-Tumor Effect: MetAP2 inhibitors can also exert direct anti-proliferative effects on tumor cells by inducing G1 cell cycle arrest.[10] This can sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Modulation of the Tumor Microenvironment: By inhibiting angiogenesis, MetAP2 inhibitors can alter the tumor microenvironment, potentially making it more susceptible to chemotherapy.
Synergistic Mechanism of Action
Conclusion
While direct evidence for the synergistic effects of this compound with traditional chemotherapy is still emerging, the precedent set by the earlier MetAP2 inhibitor TNP-470 provides a strong foundation for future investigations. The complementary mechanisms of anti-angiogenesis and direct anti-tumor effects suggest that combining this compound with standard-of-care chemotherapies could be a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Rigorous preclinical evaluation using the outlined experimental protocols is warranted to validate this hypothesis and pave the way for future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and pharmacokinetic study of TNP-470, an angiogenesis inhibitor, in combination with paclitaxel and carboplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetic effects of TNP-470, an angiogenesis inhibitor, combined with paclitaxel in patients with solid tumors: evidence for activity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of angiogenesis inhibitor TNP-470 with cytotoxic drugs in experimental therapy of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced suppression of tumor growth by combination of angiogenesis inhibitor O-(chloroacetyl-carbamoyl)fumagillol (TNP-470) and cytotoxic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published (R)-M8891 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on (R)-M8891, a reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), with alternative MetAP-2 inhibitors. The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective, orally bioavailable, reversible inhibitor of MetAP-2, an enzyme crucial for the maturation of a wide array of proteins.[1][2][3][4] Inhibition of MetAP-2 has been shown to have antiangiogenic and antitumoral effects, making it a target of interest for cancer therapy.[1][2][3][4][5] This guide summarizes the key findings on this compound and places them in the context of other notable MetAP-2 inhibitors.
Comparative Analysis of MetAP-2 Inhibitors
The landscape of MetAP-2 inhibitors has evolved from irreversible compounds, often associated with significant side effects, to reversible inhibitors like this compound, which are designed for an improved safety profile. This section provides a quantitative comparison of this compound with key alternatives.
| Inhibitor | Type | Target | IC50 (MetAP-2) | Key Biological Activities | Notable Side Effects/Limitations |
| This compound | Reversible | MetAP-2 | Not explicitly stated in provided abstracts | Antiangiogenic, Antitumoral[1][2][3][4][5] | Platelet count decrease observed in Phase I trial[2][3] |
| Fumagillin | Irreversible | MetAP-2 | Not explicitly stated in provided abstracts | Antiangiogenic, Antifungal[6][7] | Toxic side effects limiting clinical use[7] |
| TNP-470 | Irreversible | MetAP-2 | Not explicitly stated in provided abstracts | Antiangiogenic, Antitumoral[8][9][10] | Neurotoxicity (fatigue, vertigo, ataxia)[10] |
| Beloranib | Reversible | MetAP-2 | Not explicitly stated in provided abstracts | Weight loss, Reduced hyperphagia[11][12][13][14][15] | Increased risk of venous thromboembolic events[11][13] |
| ZGN-1061 | Reversible | MetAP-2 | Not explicitly stated in provided abstracts | Weight loss, Improved glucose control[16][17][18][19][20] | Development discontinued due to safety concerns[16][19] |
| Bengamides (LAF389) | Reversible | MetAP-1 & MetAP-2 | 0.4 µM (MetAP-2), 0.7 µM (MetAP-1)[21] | Antiproliferative, Antiangiogenic[21][22][23][24][25] | Lack of selectivity between MetAP-1 and MetAP-2[25] |
| A-357300 | Reversible | MetAP-2 | Not explicitly stated in provided abstracts | Antitumoral (Neuroblastoma)[26] | Not detailed in provided abstracts |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: MetAP-2 inhibition signaling pathway.
Caption: Preclinical xenograft model workflow.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of MetAP-2 inhibitors.
In Vitro MetAP-2 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified MetAP-2 enzyme.
-
General Protocol:
-
Recombinant human MetAP-2 enzyme is incubated with a fluorescently labeled peptide substrate.
-
The test compound, such as this compound or an alternative, is added at various concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the cleavage of the substrate is measured by detecting the fluorescence of the released product.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Cell Proliferation Assay
-
Objective: To assess the effect of MetAP-2 inhibitors on the growth of cancer cell lines or endothelial cells.
-
General Protocol:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or various cancer cell lines) are seeded in 96-well plates.
-
After cell attachment, they are treated with serial dilutions of the test compound or vehicle control.
-
The plates are incubated for a period of time (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of a MetAP-2 inhibitor in a living organism.
-
General Protocol:
-
Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the MetAP-2 inhibitor (e.g., this compound administered orally), while the control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as biomarker assessment. For instance, in studies with this compound, the accumulation of methionylated elongation factor 1α (a MetAP-2 substrate) in tumors was measured as a pharmacodynamic biomarker of target engagement.[2][3]
-
Conclusion
The available data suggest that this compound is a promising second-generation, reversible MetAP-2 inhibitor with potent antiangiogenic and antitumoral activities. Its reversible nature is a key differentiator from first-generation inhibitors like fumagillin and TNP-470, which were hampered by toxicity.[7][10] When compared to other reversible inhibitors that have been investigated for different indications, such as beloranib and ZGN-1061 for obesity, this compound is being specifically advanced for oncology.[11][13][14][15][16][17][18][19][20] The clinical development of some of these other reversible inhibitors was halted due to safety concerns, highlighting the importance of the manageable safety profile observed for this compound in early clinical trials.[11][13][16][19] Further independent validation and data from ongoing and future clinical trials will be crucial to fully delineate the therapeutic potential and safety profile of this compound in the treatment of cancer.
References
- 1. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 7. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of the angiogenesis inhibitor TNP-470 on tumor growth and metastasis in nude mice bearing human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fpwr.org [fpwr.org]
- 12. Zafgen's Phase III trial of obesity drug Beloranib shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Zafgen's Pivotal Phase 3 Trial of Beloranib in Prader-Willi Syndrome Achieves Co-Primary Efficacy Endpoints - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 14. ZAFGEN'S PIVOTAL PHASE 3 TRIAL OF BELORANIB IN PRADER-WILLI SYNDROME ACHIEVES CO-PRIMARY EFFICACY ENDPOINTS - Prader-Willi Syndrome Association | USA [pwsausa.org]
- 15. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural analysis of bengamide derivatives as inhibitors of methionine aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-M8891: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-M8891, a potent and orally active MetAP-2 inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a bioactive compound with potential antiangiogenic and antineoplastic activities, this compound and its associated waste are considered hazardous chemical waste. Disposal should be conducted in accordance with institutional and regulatory guidelines, typically managed by the Environmental Health and Safety (EHS) department.
Immediate Safety and Disposal Protocol
Proper disposal of this compound involves a multi-step process designed to minimize exposure and prevent environmental contamination. The primary method for disposal of hazardous organic waste is incineration by a licensed waste management facility. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Key Disposal Steps:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all this compound solid waste, including unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste unless triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of accumulation is clearly marked.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow all institutional procedures for waste handover to the EHS personnel.
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative disposal parameters for this compound is not publicly available, the following table summarizes the general characteristics and handling information for this type of potent bioactive compound.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemical Waste | Potent, biologically active compound. |
| Primary Disposal Method | Incineration | Standard procedure for hazardous organic waste to ensure complete destruction. |
| PPE Requirement | Nitrile gloves, safety glasses, lab coat | Standard laboratory practice for handling potent compounds. |
| Container Type | Leak-proof, sealed, chemically compatible | To prevent spills and exposure during collection and storage. |
| Labeling Requirement | "Hazardous Waste", Chemical Name, Date | Regulatory compliance and safety for waste handlers. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution-specific EHS guidelines before handling and disposing of this compound.
Personal protective equipment for handling (R)-M8891
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling (R)-M8891, a potent MetAP-2 inhibitor with potential antineoplastic properties. Due to its hazardous nature as a potent powdered compound, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
All handling of this compound solid compound and concentrated solutions should occur in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation of airborne particles.[1] A comprehensive risk assessment should be conducted before commencing any work, and all personnel must be trained on the specific hazards and the required safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound. Given the lack of specific data for this compound, these recommendations are based on general guidelines for handling potent, powdered antineoplastic agents.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required.[2] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn.[1][2] | Protects eyes from splashes of solutions or contact with airborne powder. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment device. | Prevents the inhalation of fine particles of the compound, which is a primary route of exposure.[1] |
| Protective Clothing | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.[2] | Protects the skin and personal clothing from contamination. Gowns should be changed immediately after a spill or at the end of a work session. |
| Footwear | Closed-toe shoes are required at all times in the laboratory. | Protects the feet from potential spills. |
Experimental Workflow for Safe Handling
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination and exposure. The following diagram illustrates the recommended workflow for researchers working with this compound.
Spill and Disposal Procedures
In the event of a spill, the area should be immediately secured to prevent further spread.[1] Personnel must wear full PPE during cleanup. For powdered spills, gently cover with damp absorbent material to avoid creating dust. All contaminated materials, including used PPE and cleaning supplies, must be disposed of as hazardous waste in clearly labeled, sealed containers.[2] Follow all institutional and regulatory guidelines for the disposal of antineoplastic agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
